Volazocine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H25N |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3/t13-,17+,18+/m0/s1 |
InChIキー |
SVKVWRTVTPUQBY-MORSLUCNSA-N |
異性体SMILES |
C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4CC4)C |
正規SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Action of Volazocine: A Technical Guide for Researchers
For research use only. Not for sale to patients.
Introduction
Volazocine is a benzomorphan derivative with potential analgesic properties.[1][2][3] As a member of the opioid family, its mechanism of action is presumed to be centered on its interaction with opioid receptors within the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon established knowledge of benzomorphan pharmacology and outlining the key experimental protocols required for its detailed characterization. Due to a paucity of publicly available data specific to this compound, this guide utilizes data from the structurally related and well-characterized benzomorphans, pentazocine and cyclazocine, as illustrative examples to provide a framework for future research.
Core Mechanism: Opioid Receptor Interaction
This compound, like other benzomorphans, is expected to exert its pharmacological effects by binding to and modulating the activity of opioid receptors. The three classical opioid receptors are the mu (µ), kappa (κ), and delta (δ) receptors, all of which are G-protein coupled receptors (GPCRs).[4][5] The specific affinity and functional activity of this compound at each of these receptor subtypes will define its unique analgesic profile and potential side effects.
Benzomorphans are known to exhibit complex pharmacology, often acting as agonists, partial agonists, or antagonists at different opioid receptors. For instance, pentazocine is a κ-opioid receptor agonist and a weak µ-opioid receptor antagonist.[6][7] This mixed agonist-antagonist profile contributes to its specific clinical applications and limitations. It is plausible that this compound shares a similarly complex receptor interaction profile.
Quantitative Data on Benzomorphan Receptor Interactions
To facilitate a comparative understanding, the following table summarizes the receptor binding affinities (Ki) of the representative benzomorphans, pentazocine and cyclazocine, for human opioid receptors. These values are indicative of the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| Pentazocine | µ (mu) | >100 | [8] |
| Cyclazocine | µ (mu) | 0.2 - 1.0 | [9] |
| κ (kappa) | 0.1 - 0.5 | [9] | |
| δ (delta) | 10 - 50 | [9] |
Signaling Pathways
Upon binding of an agonist to an opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Putative signaling pathway of this compound at opioid receptors.
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the µ, κ, and δ opioid receptors.
a. Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human µ, κ, or δ opioid receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
b. Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for µ, [³H]-U-69,593 for κ, [³H]-naltrindole for δ) and varying concentrations of unlabeled this compound.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (potency - EC50, and efficacy - Emax) of this compound by quantifying its ability to stimulate G-protein activation.
a. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
b. [³⁵S]GTPγS Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound.
-
The assay buffer should contain Mg²⁺ and Na⁺ ions.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect produced by this compound relative to a standard full agonist).
cAMP Accumulation Assay
This assay assesses the ability of this compound to inhibit adenylyl cyclase activity, a downstream effector of Gi/Go-coupled opioid receptors.
a. Cell Culture and Treatment:
-
Culture cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, treat the cells with varying concentrations of this compound.
b. cAMP Measurement:
-
After a defined incubation period, lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
c. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.
Caption: Logical relationship between functional assays for this compound.
Conclusion
While specific experimental data on this compound is currently limited, the established pharmacology of benzomorphan opioids provides a robust framework for understanding its potential mechanism of action. The detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate the precise receptor binding profile and functional activity of this compound. Such studies are crucial for determining its therapeutic potential as an analgesic and for understanding its likely side-effect profile. Future research should focus on generating comprehensive in vitro and in vivo data to fully characterize this enigmatic compound and its place within the broader class of opioid analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 4. brieflands.com [brieflands.com]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. zenodo.org [zenodo.org]
- 9. go.drugbank.com [go.drugbank.com]
Unveiling the Pharmacological Profile of Volazocine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine (also known as WIN 23,200) is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] Although it was synthesized and investigated for its analgesic properties, this compound was never commercially marketed.[1] As a member of the benzomorphan family, which includes mixed agonist-antagonist opioids like pentazocine and cyclazocine, understanding the detailed pharmacological profile of this compound is crucial for researchers exploring novel analgesics and opioid receptor modulators. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, its receptor binding characteristics, functional activity, and in vivo effects, presented in a structured format for scientific and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine[1] |
| Molecular Formula | C₁₈H₂₅N[1] |
| Molar Mass | 255.40 g/mol [1] |
| CAS Number | 15686-68-7[1] |
Receptor Binding Affinity
Functional Activity
Detailed in vitro functional activity data, such as EC₅₀/IC₅₀ values from cAMP or β-arrestin recruitment assays, for this compound are not well-documented in the available scientific literature. Benzomorphan derivatives are known to exhibit a range of activities from full agonism to partial agonism and antagonism at different opioid receptors. For instance, pentazocine acts as a κ-opioid receptor agonist and a μ-opioid receptor partial agonist or weak antagonist. It is plausible that this compound shares a similarly complex functional profile.
In Vivo Pharmacological Effects
While specific quantitative in vivo data for this compound is sparse, the available information suggests it possesses analgesic properties. The structural class of benzomorphans is known for producing analgesia, though often with a different side-effect profile compared to classical morphine-like opioids, including a lower risk of respiratory depression but a higher incidence of psychotomimetic effects at higher doses.
Experimental Protocols
The following sections detail standardized experimental protocols relevant to the pharmacological characterization of a compound like this compound.
Radioligand Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors expressed in cell membranes.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, or [³H]-U69593 for κ) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a test compound to activate Gαi/o-coupled opioid receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway for Gαi/o-Coupled Opioid Receptors
Caption: Gαi/o-coupled opioid receptor signaling pathway.
Methodology:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-treat the cells with the test compound (this compound) at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.
Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for a typical β-arrestin recruitment assay.
Methodology:
-
Cell Line: Utilize a cell line engineered to express the opioid receptor fused to a tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary enzyme fragment.
-
Assay Procedure:
-
Plate the engineered cells in a microplate.
-
Add the test compound (this compound) at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment, leading to enzyme complementation.
-
Add a chemiluminescent substrate for the reconstituted enzyme.
-
-
Data Analysis: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment. Generate dose-response curves and calculate EC₅₀ values.
Pharmacokinetics
Conclusion
This compound is a benzomorphan derivative with potential analgesic properties. While its development was not pursued to market, its structural relationship to other mixed agonist-antagonist opioids makes it a compound of interest for opioid receptor research. A significant gap exists in the publicly available, quantitative pharmacological data for this compound. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of its receptor binding and functional activity, which would be essential to fully elucidate its pharmacological profile and potential for further investigation. Future research efforts are needed to generate and publish this foundational data to enable a complete understanding of this compound's mechanism of action.
References
An In-depth Technical Guide on the Kappa Opioid Receptor Binding Affinity of Volazocine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volazocine is a benzomorphan derivative with reported analgesic properties. Its interaction with the kappa opioid receptor (KOR) is of significant interest for the development of novel therapeutics with potentially reduced side effects compared to traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with the KOR. Due to a lack of publicly available, specific quantitative binding data for this compound, this document leverages data from structurally analogous benzomorphan compounds to provide a contextual framework for its potential KOR binding affinity. Furthermore, this guide details the canonical KOR signaling pathways and outlines standard experimental protocols for determining receptor binding affinity, offering a valuable resource for researchers in the field of opioid pharmacology and drug development.
Introduction to this compound and the Kappa Opioid Receptor
This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. The benzomorphan scaffold represents a simplification of the morphine structure and has been a fertile ground for the discovery of opioids with diverse receptor selectivity profiles. While this compound itself has not been extensively marketed, its structural relatives, such as pentazocine and cyclazocine, have seen clinical use and have been pivotal in elucidating the pharmacology of opioid receptors.
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, along with the mu (MOR) and delta (DOR) opioid receptors, constitutes the classical opioid receptor family. The endogenous ligands for the KOR are dynorphins. KOR activation is associated with analgesia, particularly in visceral and inflammatory pain states. However, it is also linked to less desirable effects such as dysphoria, sedation, and psychotomimetic effects, which have limited the clinical development of KOR agonists. Consequently, understanding the specific binding affinities and functional activities of ligands like this compound at the KOR is crucial for designing safer and more effective analgesics.
Quantitative Binding Affinity Data
A thorough review of the scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound at the kappa opioid receptor. However, to provide a relevant comparative context, the binding affinities of structurally similar benzomorphan derivatives are presented in Table 1. This data allows for an estimation of the potential affinity range for this compound and highlights the common pharmacological space occupied by this class of compounds.
Table 1: Opioid Receptor Binding Affinities of this compound and Structurally Related Benzomorphan Compounds
| Compound | Kappa (KOR) Kᵢ (nM) | Mu (MOR) Kᵢ (nM) | Delta (DOR) Kᵢ (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Pentazocine | 7.6 | 3.2 | 62 | [1] |
| Cyclazocine | See Note 1 | See Note 1 | See Note 1 | - |
| Ethylketocyclazocine | See Note 2 | See Note 2 | See Note 2 | - |
Note 1: Specific Kᵢ values for cyclazocine vary across studies, but it is generally characterized as a potent KOR agonist and MOR partial agonist or antagonist. Note 2: Ethylketocyclazocine is a well-established KOR agonist used as a reference compound in many studies.
Kappa Opioid Receptor Signaling Pathways
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from the Gα subunit also leads to the modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Beyond the canonical G-protein signaling, KOR activation can also trigger β-arrestin-mediated pathways, which are thought to contribute to some of the adverse effects of KOR agonists.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in drug development. Radioligand binding assays are the gold standard for determining the inhibition constant (Kᵢ) of a test compound.
Radioligand Competition Binding Assay
This assay measures the ability of a non-labeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human kappa opioid receptor.
-
Radiolabeled KOR ligand (e.g., [³H]-U69,593, [³H]-diprenorphine).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-labeled KOR agonist like U-50,488).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
While direct quantitative data on the kappa opioid receptor binding affinity of this compound remains elusive in the current body of scientific literature, its structural classification as a benzomorphan suggests a potential interaction with the KOR. The data available for related compounds such as pentazocine provide a valuable, albeit indirect, reference for its likely pharmacological profile. The detailed KOR signaling pathways and standardized experimental protocols outlined in this guide offer researchers the necessary tools and conceptual framework to investigate the binding characteristics of this compound and other novel benzomorphan derivatives. Further empirical studies are essential to definitively characterize the KOR binding affinity and functional activity of this compound, which will be instrumental in evaluating its therapeutic potential as an analgesic.
References
The Stereochemical Landscape of Volazocine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine, a member of the benzomorphan class of opioid analgesics, presents a compelling case study in the critical role of stereochemistry in drug design and function.[1] Like many synthetic opioids, its three-dimensional structure is intrinsically linked to its pharmacological activity. While this compound itself was never brought to market, understanding its stereochemical properties provides valuable insights for the development of novel, safer, and more effective analgesics.[1]
This technical guide delves into the stereochemistry of this compound, addressing its synthesis, potential stereoisomers, and the anticipated differential pharmacology based on data from structurally related benzomorphan compounds. Due to a lack of publicly available data on the resolved enantiomers of this compound, this guide will utilize information from analogous compounds, such as pentazocine and cyclazocine, to illustrate the fundamental principles of stereoisomerism in this drug class. This approach allows for a comprehensive examination of the likely impact of chirality on the efficacy and receptor interaction of this compound's stereoisomers.
Stereochemistry of Benzomorphan Analgesics
The benzomorphan scaffold, the core of this compound, typically possesses multiple chiral centers, leading to the potential for several stereoisomers. For this compound, with its specific substitutions, two enantiomers are expected: a (+)-isomer and a (-)-isomer. These enantiomers are non-superimposable mirror images of each other and can exhibit markedly different pharmacological profiles.[2]
The differential activity of stereoisomers is a well-established principle in pharmacology.[2] Enantiomers can vary significantly in their binding affinity and efficacy at opioid receptors (mu, delta, and kappa), as well as in their absorption, distribution, metabolism, and excretion (ADME) properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, contribute to side effects, or even have a different pharmacological action altogether.
Synthesis and Resolution of Stereoisomers
The synthesis of this compound is described in U.S. Patent 3,382,249.[1] The patented synthesis typically results in a racemic mixture of the enantiomers. To investigate the individual pharmacological activities of each stereoisomer, this racemic mixture would need to be resolved.
Resolution of Racemic this compound:
Several methods can be employed for the chiral resolution of racemic mixtures:
-
Formation of Diastereomeric Salts: This classical method involves reacting the racemic base (this compound) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base would regenerate the individual enantiomers.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their isolation.
Quantitative Pharmacological Data of Related Benzomorphan Stereoisomers
While specific data for this compound is unavailable, the following table summarizes the opioid receptor binding affinities for the stereoisomers of the related benzomorphan analgesic, cyclazocine, to illustrate the principle of stereoselectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| (-)-α-Cyclazocine | Mu | 0.48 | [3] |
| (+)-α-Cyclazocine | Mu | 490 | [3] |
| (-)-β-Cyclazocine | Mu | 15 | [3] |
| (+)-β-Cyclazocine | Mu | 6050 | [3] |
| (-)-β-Cyclazocine | PCP | ~1.5x more potent than PCP | [3] |
| (-)-α-Cyclazocine | PCP | 3x less potent than PCP | [3] |
| (+)-α-Cyclazocine | PCP | 5x less potent than PCP | [3] |
| (+)-β-Cyclazocine | PCP | 138x less potent than PCP | [3] |
Data presented is for illustrative purposes to demonstrate the stereoselectivity of benzomorphan analgesics.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in investigating the stereochemistry of this compound.
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing human mu, delta, or kappa opioid receptors (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Radioligand Binding Assay:
-
A constant concentration of a radiolabeled ligand specific for each receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69593 for kappa) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled this compound enantiomers (or a standard) are added to compete with the radioligand for binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Activity Assay (Hot-Plate Test)
Objective: To assess the analgesic efficacy and potency of each this compound enantiomer in a rodent model of acute thermal pain.
Methodology:
-
Animals:
-
Male or female mice (e.g., C57BL/6) are used. They are acclimated to the testing environment before the experiment.
-
-
Apparatus:
-
A hot-plate analgesia meter with the surface temperature maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The this compound enantiomers are administered via a specific route (e.g., subcutaneous or intraperitoneal injection) at various doses. A vehicle control group is also included.
-
At a predetermined time after drug administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.
-
-
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
A dose-response curve is generated, and the dose that produces a 50% analgesic effect (ED50) is calculated to determine the potency of each enantiomer.
-
Visualizations
Signaling Pathway of Opioid Receptor Activation
Caption: General signaling cascade following opioid receptor activation.
Experimental Workflow for Stereoisomer Analysis
Caption: Logical workflow for the stereochemical investigation of this compound.
Conclusion
The stereochemistry of this compound is a critical determinant of its potential pharmacological activity. While specific experimental data on its individual enantiomers are not currently available in the public domain, the principles of stereoisomerism in the broader class of benzomorphan analgesics strongly suggest that the (+)- and (-)-forms of this compound would exhibit distinct pharmacological profiles. A thorough investigation, following the experimental protocols outlined in this guide, would be necessary to fully elucidate the structure-activity relationships of this compound's stereoisomers. Such a study would not only provide valuable data on this specific compound but also contribute to the rational design of future opioid analgesics with improved therapeutic indices. The provided workflows and methodologies offer a robust framework for researchers and drug development professionals to undertake such an investigation.
References
Volazocine: A Technical Exploration of its Discovery and Developmental Trajectory within the Benzomorphan Class of Opioids
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and history of Volazocine, a synthetic opioid of the benzomorphan class. Given the limited publicly available data specific to this compound, this document places its development in the broader context of benzomorphan opioids, utilizing data from related, well-characterized compounds such as Pentazocine and Cyclazocine to illustrate the pharmacological landscape this class of molecules inhabits.
Introduction to this compound and the Benzomorphan Opioids
This compound is a synthetic opioid analgesic belonging to the benzomorphan chemical class. First synthesized in the 1960s, it represents an effort to develop potent analgesics with a potentially different side-effect profile compared to classical morphine-like opioids. Despite its early development, this compound was never commercially marketed, and as a result, there is a paucity of detailed pharmacological and clinical data in the public domain.
The benzomorphan class of opioids is characterized by a simplified morphine structure, retaining the essential pharmacophore for opioid receptor interaction. This class includes a range of compounds with mixed agonist-antagonist activity at opioid receptors, a property that was explored for its potential to reduce abuse liability and other adverse effects associated with mu-opioid receptor agonists.
Discovery and Synthesis
Pharmacological Profile: A Benzomorphan Perspective
Due to the lack of specific binding affinity and pharmacokinetic data for this compound, this section presents data for the representative benzomorphans, Pentazocine and Cyclazocine, to provide context for the potential pharmacological profile of this compound.
Opioid Receptor Binding Affinities
The benzomorphan class of opioids typically exhibits a complex interaction with multiple opioid receptor subtypes (mu, delta, and kappa). The following table summarizes the reported binding affinities (Ki) for Pentazocine and Cyclazocine at these receptors. It is plausible that this compound would exhibit a similarly complex binding profile.
| Compound | Receptor | Ki (nM) |
| (-)-Pentazocine | Mu (µ) | 3.2 |
| Kappa (κ) | 7.6 | |
| Delta (δ) | 62 | |
| Cyclazocine | Mu (µ) | High Affinity |
| Kappa (κ) | High Affinity | |
| Delta (δ) | High Affinity |
Note: Data for (-)-Pentazocine is from a study by Fujii et al. (2011).[1][2] "High Affinity" for Cyclazocine indicates that while specific Ki values vary across studies, it is consistently reported to bind with high affinity to all three receptor subtypes.[3]
Pharmacokinetic Parameters
The pharmacokinetic profiles of benzomorphans can vary significantly based on their specific chemical structures. The following table presents key pharmacokinetic parameters for Pentazocine, offering a general representation for this class of compounds.
| Compound | Parameter | Value | Species |
| Pentazocine | Bioavailability (Oral) | ~20% | Human |
| Half-life (t½) | 2-3 hours | Human | |
| Metabolism | Hepatic | Human | |
| Excretion | Renal | Human |
Note: Data for Pentazocine is from various pharmacological sources.[4][5][6][7][8]
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not available. However, the following sections describe standard methodologies that would be employed to characterize a novel benzomorphan opioid like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand with high affinity and specificity for the receptor (e.g., [³H]-DAMGO for mu, [³H]-DPDPE for delta, [³H]-U69,593 for kappa).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (% of maximal stimulation) of a test compound (e.g., this compound) at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G-proteins are in their inactive state at baseline).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP in the assay buffer.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 and maximal efficacy.
Visualizations
Generalized Benzomorphan-Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the binding of a benzomorphan opioid agonist to a G-protein coupled opioid receptor.
Caption: Generalized signaling pathway of a benzomorphan opioid agonist.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Effects of Representative Benzomorphans
While specific in vivo data for this compound is unavailable, studies on Pentazocine and Cyclazocine provide insights into the potential physiological effects of this class of compounds.
-
Pentazocine: In clinical settings, a 50 mg oral dose of pentazocine is reported to have an analgesic effect equivalent to 60 mg of codeine.[4] In preclinical studies using mouse models, (-)-pentazocine has been shown to produce thermal, mechanical, and chemical antinociception.[1] These effects are primarily mediated through the µ-opioid receptor, while its effects on visceral chemical pain are mediated by the κ-opioid receptor.[1][2]
-
Cyclazocine: In vivo studies in rats have demonstrated that cyclazocine can induce complex behavioral effects, including changes in locomotor activity and stereotyped behaviors at higher doses.[9] It has also been shown to modulate the dopaminergic system and can attenuate the effects of other drugs of abuse, such as nicotine and cocaine, in animal models.[10][11] The behavioral effects of cyclazocine appear to involve both opioid and serotonergic systems.[12]
Conclusion
This compound remains an enigmatic member of the benzomorphan class of opioids. Its discovery and synthesis in the 1960s were part of a broader movement in medicinal chemistry to develop safer and more effective analgesics. While the lack of specific data for this compound prevents a detailed analysis of its unique pharmacological properties, an examination of its chemical relatives, Pentazocine and Cyclazocine, provides a valuable framework for understanding its potential interactions with the opioid system. The methodologies and signaling pathways described in this guide are fundamental to the characterization of any novel opioid compound and would have been central to the preclinical evaluation of this compound. Further research, should it become available, would be necessary to fully elucidate the specific profile of this historically interesting, yet commercially undeveloped, analgesic.
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nafdac.gov.ng [nafdac.gov.ng]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral effects of cyclazocine on rats assessed in the open field and residential maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cyclazocine on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (+/-)Cyclazocine blocks the dopamine response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclazocine disruption of operant behavior is antagonized by naloxone and metergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Volazocine: A Technical Guide to a Benzomorphan Opioid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of volazocine, a synthetic opioid analgesic belonging to the benzomorphan class of compounds. Although never commercialized, the study of this compound and its chemical relatives offers valuable insights into the structure-activity relationships (SAR) of opioid receptor ligands. This document details the synthesis of this compound, its relationship to the broader benzomorphan class, and the key experimental protocols used to characterize such compounds. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide presents comparative data for other well-characterized benzomorphans to provide a comprehensive context for its potential pharmacological profile.
Introduction to this compound and the Benzomorphan Class
This compound is a synthetic opioid analgesic characterized by the rigid, fused ring system of the 2,6-methano-3-benzazocine nucleus.[1] This core structure is a simplification of the morphine skeleton and has been a fertile ground for the development of a diverse range of opioid receptor agonists, antagonists, and mixed agonist-antagonists.[2][3] The benzomorphan class, including compounds like pentazocine and phenazocine, has been instrumental in elucidating the pharmacology of the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4]
The pharmacological profile of benzomorphans is highly dependent on the nature of the substituent on the nitrogen atom and modifications to the aromatic ring.[2][5] These modifications can profoundly influence receptor affinity, selectivity, and functional activity, leading to compounds with distinct therapeutic potentials and side-effect profiles.
Synthesis of this compound
The synthesis of this compound is described in U.S. Patent 3,382,249.[1] The core of the synthesis involves the alkylation of a pre-formed 2,6-methano-3-benzazocine scaffold.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound, based on the principles outlined in the patent, is as follows:
-
Starting Material: The synthesis typically begins with a derivative of 2,6-methano-3-benzazocine.
-
N-Alkylation: The secondary amine of the benzazocine nucleus is alkylated using an appropriate cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., sodium bicarbonate) and a suitable solvent (e.g., dimethylformamide).
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the alkylation process.
-
Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then purified using techniques such as column chromatography or recrystallization to yield this compound.
Relationship to the Benzomorphan Class: Structure-Activity Relationships (SAR)
The pharmacological properties of this compound are best understood within the context of the broader structure-activity relationships of the benzomorphan class.
-
N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of activity. Small alkyl groups, such as a methyl group, typically confer agonist properties. Larger groups, like the cyclopropylmethyl group in this compound, often introduce mixed agonist-antagonist or antagonist activity, particularly at the µ-opioid receptor.[2]
-
Aromatic Ring Substitution: The presence and position of a hydroxyl group on the aromatic ring can significantly impact receptor affinity and selectivity.[5] While this compound itself is unsubstituted on the aromatic ring, other benzomorphans with phenolic hydroxyl groups often exhibit enhanced opioid receptor affinity.[5]
-
Stereochemistry: The stereochemistry of the benzomorphan scaffold is crucial for differentiating between activity at opioid receptors and other targets, such as the NMDA receptor.[5]
Caption: Structure-Activity Relationship of this compound.
Quantitative Data
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Benzomorphans
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Pentazocine | 100 - 200 | >1000 | 20 - 50 |
| Phenazocine | 0.5 - 2 | 50 - 100 | 10 - 30 |
| Cyclazocine | 0.2 - 1 | 10 - 30 | 0.1 - 0.5 |
| (-)-Metazocine | 1 - 5 | 100 - 200 | 5 - 15 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Table 2: In Vivo Analgesic Potency (ED50, mg/kg) of Selected Benzomorphans in Rodent Models
| Compound | Tail-Flick Test (ED50, mg/kg) | Hot-Plate Test (ED50, mg/kg) |
| Pentazocine | 5 - 15 (s.c.) | 10 - 20 (s.c.) |
| Phenazocine | 0.1 - 0.5 (s.c.) | 0.2 - 1 (s.c.) |
| Cyclazocine | 0.05 - 0.2 (s.c.) | 0.1 - 0.5 (s.c.) |
| (-)-Metazocine | 0.5 - 2 (s.c.) | 1 - 5 (s.c.) |
Note: ED50 values are dependent on the animal species, route of administration, and specific experimental protocol.
Experimental Protocols
The characterization of novel benzomorphan opioids like this compound relies on a suite of standardized in vitro and in vivo assays.
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the µ, δ, and κ opioid receptors.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells stably transfected with the human µ-opioid receptor) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) is used at a concentration near its Kd.
-
Competition Assay: The cell membranes and radioligand are incubated with a range of concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Analgesic Efficacy Assay
Objective: To assess the analgesic (pain-relieving) properties of a test compound in a rodent model.
Methodology: Tail-Flick Test
-
Animals: Male or female mice are typically used.
-
Acclimation: Animals are acclimated to the testing room and the restraining device to minimize stress.
-
Drug Administration: The test compound (e.g., this compound) or vehicle control is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Baseline Latency: Before drug administration, the baseline latency for the animal to flick its tail away from a radiant heat source is determined. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Post-Drug Latency: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose required to produce 50% of the maximum effect) can be calculated from a dose-response curve.
Caption: Workflow for the tail-flick test for analgesia.
Opioid Receptor Signaling Pathways
This compound, as a benzomorphan opioid, is presumed to exert its effects through the canonical G-protein coupled receptor (GPCR) signaling pathways associated with opioid receptors.
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular mechanisms underlying analgesia.
Caption: Opioid receptor signaling pathway.
Conclusion
This compound serves as a compelling case study within the benzomorphan class of opioids. While its clinical development was not pursued, its chemical structure and relationship to other well-known benzomorphans highlight the key structural motifs that govern opioid receptor pharmacology. The experimental protocols detailed in this guide provide a roadmap for the characterization of novel opioid ligands, and the comparative data offer a valuable context for predicting the potential properties of under-characterized compounds like this compound. Further research into the nuances of benzomorphan SAR will undoubtedly continue to inform the design of safer and more effective analgesic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Structure-activity relationship of synthetic and semisynthetic opioid agonists and antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for Opioid Receptors Targeted by Volazocine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine, a benzomorphan derivative, exerts its analgesic effects through interaction with the endogenous opioid system. Understanding the natural ligands that modulate these same receptors is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This technical guide provides a comprehensive overview of the endogenous ligands for the primary opioid receptors targeted by this compound: the mu (µ), kappa (κ), and delta (δ) opioid receptors. We delve into the quantitative pharmacology of these ligands, detail the experimental protocols for their characterization, and illustrate their signaling pathways.
Primary Receptor Targets of this compound
As a member of the benzomorphan class of opioids, this compound is known to interact with the three major subtypes of opioid receptors:
-
Mu (µ) Opioid Receptor (MOR): Primarily mediates the analgesic and euphoric effects of opioids, but also contributes to respiratory depression and physical dependence.
-
Kappa (κ) Opioid Receptor (KOR): Involved in analgesia, particularly at the spinal level, as well as dysphoria, sedation, and diuresis.
-
Delta (δ) Opioid Receptor (DOR): Contributes to analgesia and may also have antidepressant and anxiolytic effects.
Endogenous Ligands and Their Receptor Interactions
The endogenous opioid system comprises a family of peptides that act as natural ligands for these receptors. These peptides are derived from larger precursor proteins and are released in response to various physiological stimuli, including pain and stress.
Endogenous Ligands for the Mu (µ) Opioid Receptor
The primary endogenous ligands for the µ-opioid receptor are the endorphins and endomorphins .
-
β-Endorphin: A 31-amino acid peptide derived from proopiomelanocortin (POMC), it exhibits high affinity for both µ- and δ-opioid receptors.[1]
-
Endomorphin-1 and Endomorphin-2: These tetrapeptides (Tyr-Pro-Trp-Phe-NH2 and Tyr-Pro-Phe-Phe-NH2, respectively) are highly selective and potent agonists for the µ-opioid receptor.[2][3]
Endogenous Ligands for the Kappa (κ) Opioid Receptor
The principal endogenous ligands for the κ-opioid receptor are the dynorphins , which are derived from the precursor protein prodynorphin.
-
Dynorphin A: A 17-amino acid peptide that is a potent and selective agonist for the κ-opioid receptor.[4][5] Shorter fragments, such as Dynorphin A(1-8), are also biologically active.[6]
-
Dynorphin B (Rimorphin): Another peptide derived from prodynorphin that binds to κ-opioid receptors.
Endogenous Ligands for the Delta (δ) Opioid Receptor
The main endogenous ligands for the δ-opioid receptor are the enkephalins , which are pentapeptides derived from proenkephalin.
-
Leu-enkephalin (YGGFL): Exhibits a preference for δ-opioid receptors over µ-opioid receptors.[7]
-
Met-enkephalin (YGGFM): Also shows higher affinity for δ-opioid receptors.[8]
Quantitative Data on Endogenous Ligand-Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key endogenous opioids for their primary receptor targets. These values are compiled from various studies and experimental conditions may vary.
Table 1: Binding Affinities (Ki) of Endogenous Ligands for Opioid Receptors
| Endogenous Ligand | Receptor Subtype | Ki (nM) | Species/System | Reference(s) |
| Endomorphin-1 | µ | 1.11 | - | [2] |
| Endomorphin-2 | µ | - | Mouse Mammary Adenocarcinoma | [3] |
| β-Endorphin | µ | ~9 | Rat Neocortical Membranes | [1] |
| β-Endorphin | δ | ~22 | Rat Neocortical Membranes | [1] |
| Dynorphin A | κ | - | - | [4] |
| Dynorphin A | µ | - | - | [4] |
| Dynorphin A | δ | - | - | [4] |
| Dynorphin A(1-8) | δ | 4.6 | Guinea-pig Brain | [6] |
| Dynorphin A(1-8) | µ | 18 | Guinea-pig Brain | [6] |
| Dynorphin A(1-8) | κ | 40 | Guinea-pig Brain | [6] |
| Leu-enkephalin | δ | 1.26 | - | [7] |
| Leu-enkephalin | µ | 1.7 | - | [7] |
Table 2: Functional Activity (EC50/IC50) of Endogenous Ligands
| Endogenous Ligand | Assay Type | Receptor Subtype | EC50/IC50 (nM) | System | Reference(s) |
| Endomorphin-1 | cAMP Inhibition (pIC50) | µ | ~9.3 (8.03) | CHOµ cells | [2] |
| Endomorphin-2 | [³⁵S]GTPγS Binding | µ | - | HEK293 cells | [9] |
| DAMGO (synthetic µ agonist) | [³⁵S]GTPγS Binding | µ | 45 | SH-SY5Y cells | [10] |
| Dynorphin A | Potassium Current | κ, µ, δ | nanomolar range | Xenopus Oocytes | [4] |
| Dynorphin A(1-8) | Mouse Vas Deferens | κ | 116 | Mouse | [6] |
| Dynorphin A(1-8) | Guinea-pig Ileum | κ | 38 | Guinea-pig | [6] |
| SNC80 (synthetic δ agonist) | [³⁵S]GTPγS Binding | δ | 32 | SH-SY5Y cells | [10] |
Signaling Pathways of Endogenous Opioid Ligands
Upon binding of an endogenous ligand, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary mechanism involves coupling to inhibitory G proteins (Gi/o).
General Opioid Receptor Signaling Cascade
Activation of Gi/o proteins leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[11]
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence long-term changes in gene expression and cellular function.
The following diagrams illustrate the canonical signaling pathways for each receptor class.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Protocols for Characterizing Endogenous Ligands
The identification and characterization of endogenous opioid peptides and their interactions with receptors rely on a suite of in vitro and cell-based assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for a receptor.[12] It involves the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of an unlabeled test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Unlabeled test compound (endogenous peptide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 25-30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13][14]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled GTPγS (for non-specific binding).
-
Test compound (endogenous peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Pre-incubation: Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Incubation: Add the test compound at various concentrations and a fixed concentration of [³⁵S]GTPγS. Incubate for 60-90 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of [³⁵S]GTPγS bound to the filters.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cAMP levels.[11][15]
Objective: To determine the potency (IC50) and efficacy of an agonist in inhibiting cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (endogenous peptide).
-
cAMP detection kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Plate cells in a 96- or 384-well plate and allow them to attach.
-
Pre-treatment: Pre-treat cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine IC50 and efficacy.
Caption: cAMP Inhibition Assay Workflow.
Conclusion
A thorough understanding of the endogenous ligands for the µ, κ, and δ opioid receptors is critical for the development of next-generation analgesics like this compound. This guide has provided a detailed overview of these endogenous peptides, their quantitative interactions with their respective receptors, their signaling mechanisms, and the key experimental methodologies used for their study. By leveraging this knowledge, researchers can better predict the pharmacological profile of novel compounds and design drugs with enhanced therapeutic windows. The provided data and protocols serve as a valuable resource for scientists and drug development professionals working in the field of opioid pharmacology and pain research.
References
- 1. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Theoretical Molecular Modeling of Volazocine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine, a derivative of the 2,6-methano-3-benzazocine (benzomorphan) scaffold, represents a class of opioid ligands with significant therapeutic potential. Understanding the molecular interactions that govern its binding to opioid receptors is paramount for the rational design of novel analgesics with improved efficacy and side-effect profiles. This technical guide provides an in-depth overview of the theoretical molecular modeling approaches used to elucidate the binding characteristics of this compound and related compounds. The content herein summarizes key experimental and computational methodologies, presents relevant quantitative data for analogous compounds, and visualizes the underlying workflows and signaling pathways. While specific experimental binding data for this compound is not extensively available in public literature, this guide leverages data from structurally similar benzomorphan derivatives to provide a robust framework for its theoretical modeling.
Data Presentation: Opioid Receptor Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in drug design, typically quantified by the inhibition constant (Kᵢ). The following table summarizes the Kᵢ values for several 2,6-methano-3-benzazocine derivatives at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This data, obtained from radioligand binding assays, provides a comparative basis for predicting the binding profile of this compound.
| Compound | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) |
| Cyclazocine | 0.31 | 5.2 | 0.06 |
| 8-Carboxamidocyclazocine (8-CAC) | 0.30 | - | 1.8 |
| N-Benzyl-8-CAC | 27 | - | 36 |
| Pentazocine | >100 | - | - |
Note: Lower Kᵢ values indicate higher binding affinity.
Experimental and Computational Protocols
A comprehensive understanding of this compound's binding mechanism requires a synergistic approach, combining experimental validation with computational modeling.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a test compound to a receptor.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., µ, δ, or κ) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol: Molecular Docking of this compound
-
Receptor Structure Preparation: A high-resolution 3D structure of the target opioid receptor (e.g., from the Protein Data Bank) is obtained. Water molecules and non-essential ions are removed, and hydrogen atoms are added.
-
Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.
-
Grid Generation: A grid box is defined around the known binding site of the receptor.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore various conformations and orientations of this compound within the binding site, calculating the binding energy for each pose.
-
Pose Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor residues in the predicted binding pose are analyzed.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.
Protocol: Molecular Dynamics Simulation of this compound-Opioid Receptor Complex
-
System Setup: The best-ranked docked complex of this compound and the opioid receptor is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to neutralize the system.
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature and the pressure is adjusted to atmospheric pressure to allow the system to reach a stable state.
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), and the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to study the stability of the ligand-receptor complex, conformational changes, and the persistence of key interactions over time.
Mandatory Visualizations
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the theoretical molecular modeling of this compound binding.
Methodological & Application
Application Notes: In Vitro Binding Assays for Volazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is an opioid analgesic belonging to the benzomorphan class of compounds.[1] To characterize its pharmacological profile, it is essential to determine its binding affinity for the primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). In vitro radioligand binding assays are the gold standard for quantifying the interaction between a ligand like this compound and its target receptors. These assays provide a robust method for determining the inhibition constant (Ki), a measure of the ligand's binding affinity.
This document provides a detailed, generalized protocol for conducting competitive radioligand binding assays to determine the binding affinity of this compound for human opioid receptors. While specific binding data for this compound is not extensively available in public literature, the methodologies described herein are based on established protocols for other opioid ligands and can be readily adapted for this purpose.
Principle of Competitive Binding
Competitive binding assays measure the affinity of a test compound (an unlabeled "competitor," e.g., this compound) by quantifying its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target receptor. By incubating the receptor source with a fixed concentration of the radioligand and varying concentrations of the competitor, a competition curve is generated. From this curve, the IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined. The IC50 is then used to calculate the inhibition constant (Ki) for the test compound.
Figure 1. Principle of Competitive Binding Assay.
Quantitative Data Presentation
The primary output of these assays is the inhibition constant (Ki), which indicates the binding affinity of this compound for each opioid receptor subtype. A lower Ki value signifies a higher binding affinity. Data should be compiled in a clear, tabular format for straightforward comparison of receptor selectivity.
Table 1: Template for this compound Opioid Receptor Binding Affinity Profile
| Receptor Subtype | Radioligand Used | Test Compound | Inhibition Constant (Ki) [nM] |
|---|---|---|---|
| Mu (μ) Opioid Receptor | [³H]DAMGO | This compound | User-determined value |
| Delta (δ) Opioid Receptor | [³H]Naltrindole | This compound | User-determined value |
| Kappa (κ) Opioid Receptor | [³H]U-69,593 | This compound | User-determined value |
Data to be populated with experimentally derived values.
Detailed Experimental Protocols
This section outlines a comprehensive protocol for performing competitive radioligand binding assays using cell membranes expressing recombinant human opioid receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably transfected with human mu, delta, or kappa opioid receptors.
-
Radioligands:
-
Mu (μ): [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
Delta (δ): [³H]Naltrindole or [³H]DPDPE
-
Kappa (κ): [³H]U-69,593
-
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone for MOR, 1 µM Diprenorphine for DOR, or 10 µM U-69,593 for KOR).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, multichannel pipettors, cell harvester with glass fiber filters (e.g., GF/C, presoaked in 0.3-0.5% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.
Membrane Preparation
-
Frozen cell pellets or tissues are homogenized in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[3]
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[3]
-
The supernatant is collected and centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[3]
-
The resulting pellet is resuspended in fresh assay buffer and centrifuged again.[3]
-
The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method like the BCA assay. Aliquots are stored at -80°C until use.[3]
Radioligand Binding Assay Procedure (96-Well Plate Format)
The assay is typically performed in a final volume of 250 µL per well.[3]
-
Plate Setup: Designate wells for Total Binding, Non-specific Binding (NSB), and Competition Binding (with varying concentrations of this compound).
-
Add Reagents:
-
To all wells: Add 50 µL of the appropriate radioligand solution (diluted in assay buffer to a final concentration near its Kd, e.g., 0.2-2.0 nM).[2]
-
To Total Binding wells: Add 50 µL of assay buffer.
-
To NSB wells: Add 50 µL of the non-specific binding control ligand (e.g., 10 µM Naloxone).
-
To Competition wells: Add 50 µL of serially diluted this compound solutions (e.g., spanning 10⁻¹¹ M to 10⁻⁵ M).
-
-
Initiate Reaction: Add 150 µL of the prepared cell membrane suspension (containing 5-20 µg of protein) to each well to start the binding reaction.[3]
-
Incubation: Incubate the plate for 60 minutes at 25°C or 30°C with gentle agitation.[2][3]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the competition or total binding wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via saturation binding experiments or obtained from literature).
-
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the in vitro binding assay protocol.
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
References
Application Notes and Protocols for Evaluating Volazocine Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is a benzomorphan derivative with potential analgesic properties.[1][2] Its mechanism of action is presumed to involve agonism at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain modulation, mood, and reward.[3] KOR agonists have shown promise as potent analgesics with a lower risk of abuse and respiratory depression compared to traditional mu-opioid receptor (MOR) agonists.[4][5] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in established rodent models of nociception.
Mechanism of Action: Kappa Opioid Receptor Signaling
This compound is expected to exert its analgesic effects through the activation of the kappa opioid receptor. KOR is primarily coupled to inhibitory G-proteins of the Gi/o family.[1][3] Upon agonist binding, the G-protein dissociates, leading to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[8][9]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of MAPK pathways, including ERK1/2, p38, and JNK.[3][6][10] While G-protein signaling is primarily associated with the analgesic effects, the β-arrestin-p38 MAPK pathway has been linked to adverse effects such as dysphoria.[1][4][11]
Diagram of the Kappa Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following this compound binding to the KOR.
Recommended Animal Models for Efficacy Testing
The following are well-validated rodent models for assessing the analgesic efficacy of novel compounds like this compound.
-
Hot Plate Test: This model assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Tail Flick Test: Another model for thermal pain that measures a spinal reflex, which can be modulated by supraspinal pathways.
-
Formalin Test: This model induces a biphasic pain response, reflecting both acute nociceptive pain and a later inflammatory pain component, making it useful for characterizing the type of pain a compound can alleviate.
Experimental Protocols
Hot Plate Test
Objective: To evaluate the analgesic effect of this compound against acute thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
This compound solution and vehicle control.
-
Administration supplies (syringes, needles for desired route).
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer at the first clear sign of a pain response and record the latency. Remove the animal immediately. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail Flick Test
Objective: To assess the analgesic effect of this compound on a thermal stimulus-induced spinal reflex.
Materials:
-
Tail flick analgesiometer with a radiant heat source or a hot water bath.
-
Rodent restrainers.
-
Male or female rats (e.g., Sprague-Dawley) or mice (e.g., ICR), 8-10 weeks old.
-
This compound solution and vehicle control.
-
Administration supplies.
Protocol:
-
Acclimation: Acclimate animals to the testing room and restrainers for several days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail such that the radiant heat source is focused on the distal portion of the tail. For the hot water method, immerse the distal third of the tail in a constant temperature water bath (e.g., 52-55°C).[12] Start the timer and measure the latency to a distinct tail flick or withdrawal. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Latency: Measure the tail flick latency at various time points post-administration as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Formalin Test
Objective: To determine the effect of this compound on acute and inflammatory pain.
Materials:
-
Observation chambers with mirrors for clear viewing of the paws.
-
Video recording equipment (optional but recommended for unbiased scoring).
-
Male or female mice or rats, 8-10 weeks old.
-
Formalin solution (e.g., 1-5% in saline).
-
This compound solution and vehicle control.
-
Administration and injection supplies.
Protocol:
-
Acclimation: Acclimate animals to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before formalin injection (e.g., 30 minutes for i.p. administration).
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after injection, place the animal in the observation chamber and record the cumulative time spent licking, biting, or shaking the injected paw. The observation period is typically 60 minutes and is divided into two phases:
-
Phase 1 (Acute/Nociceptive): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 15-60 minutes post-injection.
-
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for each phase. The analgesic effect is determined by the reduction in this time compared to the vehicle-treated group.
Data Presentation: Expected Outcomes for a KOR Agonist
The following tables summarize hypothetical but expected quantitative data for a KOR agonist like this compound, based on published data for similar compounds.
Table 1: Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Peak %MPE (at 30 min) |
| Vehicle | - | < 10% |
| This compound | 1 | 25-40% |
| This compound | 3 | 50-70% |
| This compound | 10 | > 80% |
| U50,488H (Reference) | 10 | ~85%[13] |
Table 2: Tail Flick Test in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Peak %MPE (at 30 min) |
| Vehicle | - | < 15% |
| This compound | 0.5 | 30-50% |
| This compound | 1 | 60-80% |
| This compound | 2 | > 90% |
| Salvinorin A (Reference) | 2 | Significant increase in latency[14] |
Table 3: Formalin Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | 60-80 | 150-200 |
| This compound | 3 | 40-55 | 80-110 |
| This compound | 10 | 20-30 | 30-50 |
| Pentazocine (Reference) | 10 | Significant reduction[15] | Significant reduction[15] |
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the analgesic efficacy of this compound.
Caption: General workflow for preclinical evaluation of this compound's analgesic efficacy.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute physiologic and chronic histologic changes in rats and mice exposed to the unique hallucinogen salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are κ opioid receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Kappa opioid receptor modulation of excitatory drive onto nucleus accumbens fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors and the regulation of ion conductances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 14. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Volazocine Administration in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Volazocine is a kappa-opioid receptor (KOR) agonist. The KOR is a G protein-coupled receptor involved in mediating nociception, mood, and reward systems[1]. Activation of the KOR can produce strong analgesic effects, but may also be associated with side effects such as dysphoria and sedation[2]. In preclinical rodent studies, the route of administration is a critical variable that determines the pharmacokinetic and pharmacodynamic profile of a compound like this compound[3]. The choice of route—intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO)—directly influences the rate of absorption, bioavailability, and ultimately, the observed behavioral and physiological effects. These notes provide detailed protocols for common administration routes in rodents, adaptable for studies involving this compound.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by activating the KOR, which is coupled to the inhibitory G-protein, Gi/G0. This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Concurrently, it modulates ion channel activity, typically by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, underlying the analgesic and other central nervous system effects of KOR agonists[1][2].
Quantitative Data Summary
The selection of an administration route should be justified based on the experimental goals. The following table summarizes key parameters for common routes in mice and rats to aid in this decision-making process.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |
| Relative Absorption Rate | Immediate / Fastest | Fast (slower than IV)[4] | Slow / Variable[5] | Slowest / Variable |
| Typical Needle Gauge (Mouse) | 27-30 G | 25-27 G[6] | 25-27 G[7] | 20-22 G (flexible tube)[8] |
| Typical Needle Gauge (Rat) | 23-25 G[4] | 23-25 G[6] | 25 G[9] | 16-18 G (flexible tube)[10] |
| Max Bolus Volume (Mouse) | < 0.2 ml (5 ml/kg)[4] | < 2-3 ml (10 ml/kg)[6] | < 3 ml (5 ml/kg per site)[7][9] | < 1-2 ml (10 ml/kg) |
| Max Bolus Volume (Rat) | 1 ml/kg[5] | < 10 ml/kg[6] | < 10 ml (5-10 ml/kg)[9] | 10-20 ml/kg[10] |
| Key Advantages | 100% bioavailability, precise dose control. | Large volumes possible, technically simple[3]. | Suitable for sustained release, low stress[5]. | Mimics clinical route, easy for repeated dosing[11]. |
| Potential Complications | Requires skill, potential for tissue damage if extravasated[4]. | Risk of injection into organs (bladder, cecum), peritonitis[5][6][12]. | Slower absorption, potential for irritation at injection site[5][9]. | Esophageal trauma, aspiration, stress-induced artifacts[11][13]. |
Experimental Protocols
General Experimental Workflow
A typical preclinical study involving this compound administration follows a structured workflow to ensure data reliability and animal welfare. This includes acclimatization, baseline measurements, drug administration, and post-administration assessment.
Protocol 1: Intravenous (IV) Tail Vein Injection
Objective: To administer substances directly into the venous circulation for rapid systemic distribution.[5]
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml)
-
27-30 G needles
-
Rodent restrainer
-
Warming lamp or warm water bath
-
70% Isopropyl alcohol wipes
Procedure:
-
Preparation: Warm the rodent's tail using a warming lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible and accessible[14].
-
Restraint: Place the animal in an appropriate restrainer, ensuring the tail is accessible.
-
Site Preparation: Gently wipe the tail with an alcohol swab to clean the injection site.
-
Injection:
-
Position the needle, with the bevel facing up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. A slight "flash" of blood in the needle hub may indicate correct placement.
-
Slowly inject the solution as a bolus, typically over 1 minute[12]. The maximum bolus volume for a mouse is <0.2 ml and for a rat is 5 ml/kg.[4]
-
If swelling occurs, the needle is not in the vein. Withdraw immediately and apply gentle pressure. Do not re-inject into the same site.
-
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reaction at the injection site. If an irritating compound extravasates, consider diluting it in the surrounding tissue with sterile saline to minimize necrosis[4].
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer substances into the abdominal (peritoneal) cavity for rapid absorption into the vasculature.[3][4]
Materials:
-
Sterile this compound solution
-
Sterile syringes (1-3 ml)
-
23-27 G needles[6]
-
70% Isopropyl alcohol wipes
Procedure:
-
Restraint: Manually restrain the mouse or rat in a supine position, ensuring the head is tilted slightly lower than the body. This allows abdominal organs to shift away from the injection site[3].
-
Site Identification: Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.[6] For repeated dosing, alternate sides.[5]
-
Injection:
-
Insert the needle at a 10-30 degree angle into the identified quadrant.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (yellow for urine, greenish-brown for bowel contents) is drawn. If fluid is present, discard the syringe and re-attempt with fresh materials.[6]
-
Depress the plunger to administer the solution.
-
-
Withdrawal: Smoothly withdraw the needle.
Post-Procedure Monitoring: Return the animal to its cage and monitor for signs of pain, distress, or abdominal discomfort. Irritating substances may cause peritonitis[5].
Protocol 3: Subcutaneous (SC or SQ) Injection
Objective: To administer substances into the subcutaneous space for slower, more sustained absorption compared to IV or IP routes.[5]
Materials:
Procedure:
-
Restraint: Manually restrain the animal on a flat surface.
-
Site Preparation: The most common site is the loose skin over the back, between the shoulder blades (scruff).
-
Injection:
-
Using your non-dominant hand, lift the loose skin to form a "tent."[7]
-
With your dominant hand, insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[7]
-
Gently aspirate to ensure a blood vessel has not been entered.[9]
-
Inject the solution, which should flow easily into the space. A small bleb or lump will form under the skin.
-
-
Withdrawal: Remove the needle and gently pinch the injection site to prevent leakage.
Post-Procedure Monitoring: Observe the animal for any signs of discomfort or irritation at the injection site. Note that absorption can be slow and may be influenced by the vehicle used[5].
Protocol 4: Oral Gavage (PO)
Objective: To deliver a precise dose of a substance directly into the stomach.[11]
Materials:
-
This compound solution/suspension
-
Appropriately sized oral gavage needle (flexible plastic or stainless steel with a ball tip)[8]
-
Dosing syringe
Procedure:
-
Restraint: Firmly restrain the animal to prevent movement, particularly of the head. The neck should be extended to create a straight line from the mouth to the esophagus[15].
-
Measure Insertion Depth: Before insertion, measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Insertion:
-
Insert the gavage needle into the mouth, slightly to one side to avoid the incisors.[15]
-
Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes.
-
CRITICAL: If any resistance is met, or if the animal coughs or struggles violently, the needle may be in the trachea. STOP IMMEDIATELY and withdraw.[10][15]
-
-
Administration: Once the needle is in place, administer the solution slowly to prevent reflux[15].
-
Withdrawal: Smoothly remove the gavage needle.
Post-Procedure Monitoring: Observe the animal for at least 15 minutes for any signs of respiratory distress (gasping, fluid from the nose), which could indicate aspiration or esophageal perforation[10][15]. Using a sucrose coating on the gavage needle may reduce stress associated with the procedure[11].
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The role of κ-opioid receptor activation in mediating antinociception and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.fsu.edu [research.fsu.edu]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lar.fsu.edu [lar.fsu.edu]
- 13. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioscmed.com [bioscmed.com]
- 15. youtube.com [youtube.com]
Protocols for Dissolving Volazocine for Experiments: A Guide for Researchers
This document aims to provide researchers, scientists, and drug development professionals with a framework of general best practices for handling and dissolving novel or poorly documented compounds like Volazocine, based on standard laboratory procedures for similar molecules. The following are suggested starting points and require validation within your specific experimental context.
Application Notes
This compound is classified as an opioid analgesic. As with any psychoactive compound, appropriate safety measures, including personal protective equipment (PPE), should be used at all times. Handling should occur in a well-ventilated area.
Given the lack of specific solubility data, initial solubility tests are crucial. It is recommended to start with small quantities of this compound to determine its solubility in common laboratory solvents. Based on the general properties of benzomorphan derivatives, the following solvents are suggested for initial testing:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Aqueous solutions (e.g., saline, phosphate-buffered saline [PBS]) , potentially requiring pH adjustment or the use of co-solvents.
Experimental Protocols
The following are generalized protocols that should be adapted based on your own empirical solubility and stability findings.
Protocol 1: Preparation of a Stock Solution for In Vitro Experiments (e.g., Cell-Based Assays)
This protocol is a starting point for creating a concentrated stock solution that can be further diluted in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on the empirically determined solubility.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done cautiously to avoid degradation. Visually inspect for any undissolved particulate matter.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for use in cell culture.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The stability of this compound in solution is unknown and should be determined empirically.
Protocol 2: Preparation of a Formulation for In Vivo Experiments
This protocol provides a general guideline for preparing a vehicle for administering this compound to animal models. The choice of vehicle is critical and will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).
Materials:
-
This compound powder
-
Sterile vehicle components (e.g., saline, PBS, DMSO, Tween 80, polyethylene glycol 400)
-
Sterile glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: Based on preliminary solubility tests, select a biocompatible vehicle. A common starting point for poorly water-soluble compounds is a mixture of a small amount of an organic solvent with an aqueous carrier, often with a surfactant. For example, a vehicle could consist of 5-10% DMSO, 10-20% PEG400, and the remainder as sterile saline.
-
Dissolution:
-
First, dissolve the weighed this compound powder in the organic solvent component (e.g., DMSO).
-
Gradually add the other vehicle components while vortexing continuously to maintain a homogenous solution.
-
If precipitation occurs, gentle warming or sonication may be attempted. However, the final solution for injection must be clear and free of particulates.
-
-
Final Concentration: Prepare the formulation to the desired final concentration for dosing, considering the animal's weight and the required dose in mg/kg.
-
Sterility: All preparation steps should be conducted under aseptic conditions if the formulation is for parenteral administration.
-
Administration: The formulation should be administered immediately after preparation. If storage is necessary, stability at the storage temperature should be validated.
Data Presentation
Due to the absence of specific quantitative data in the public domain, a table summarizing solubility cannot be provided. Researchers are strongly encouraged to generate their own solubility data. An example of how to structure such a table is provided below.
Table 1: Empirically Determined Solubility of this compound
| Solvent | Temperature (°C) | Concentration (mg/mL) | Observations |
| DMSO | 25 | [Enter Data] | [e.g., Clear solution] |
| Ethanol | 25 | [Enter Data] | [e.g., Slight precipitation] |
| Saline (pH 7.4) | 25 | [Enter Data] | [e.g., Insoluble] |
| 10% DMSO in Saline | 25 | [Enter Data] | [e.g., Soluble up to X mg/mL] |
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for preparing this compound solutions and a hypothetical signaling pathway for an opioid receptor agonist.
Caption: Workflow for preparing this compound solutions.
Caption: Hypothetical opioid receptor signaling pathway.
Application Note: A Proposed HPLC Method for the Quantification of Volazocine in Pharmaceutical Formulations
Abstract
Due to the limited availability of specific analytical methods for the opioid analgesic Volazocine, this application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for its quantification in bulk drug substance and pharmaceutical formulations. The described isocratic reverse-phase HPLC (RP-HPLC) method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control analysis. This document provides a detailed theoretical protocol, including instrumentation, chromatographic conditions, and sample preparation, based on established methodologies for similar amine-containing small molecules.
Introduction
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Although it was never commercially marketed, its unique structure and pharmacological interest necessitate the development of reliable analytical methods for research and potential future applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[2] This application note outlines a proposed RP-HPLC method for the determination of this compound, providing a foundational protocol for researchers and drug development professionals.
Proposed HPLC Method
This method is based on reverse-phase chromatography, which is a common and effective technique for the separation of non-polar to moderately polar compounds.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is proposed for this method. The following table summarizes the proposed instrumental and chromatographic parameters.
| Parameter | Proposed Value |
| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (Hypothetical, based on typical benzomorphan structures) |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile: HPLC grade
-
Potassium Dihydrogen Phosphate: Analytical grade
-
Phosphoric Acid: Analytical grade
-
Water: HPLC grade or purified water
-
This compound Reference Standard: A well-characterized standard of known purity.
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH of the buffer to 4.0 using phosphoric acid.
-
Mobile Phase Mixture: Mix acetonitrile and the prepared phosphate buffer in a ratio of 30:70 (v/v).
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Preparation of Standard Solution
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Preparation of Sample Solution
-
For Bulk Drug: Accurately weigh approximately 10 mg of the this compound bulk drug sample, dissolve it in the mobile phase, and dilute to 100 mL in a volumetric flask to get a concentration of 100 µg/mL. Further dilute to a suitable concentration within the calibration range.
-
For Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtrate with the mobile phase to a final concentration within the linear range of the method.
-
Method Validation (Proposed)
For this method to be considered reliable, a full validation according to ICH guidelines would be necessary. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table presents hypothetical data for a linearity study to illustrate how quantitative results would be summarized.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 2.5 | 125 |
| 5 | 250 |
| 10 | 500 |
| 15 | 750 |
| 20 | 1000 |
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A hypothetical signaling pathway for this compound as an opioid agonist.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development of an HPLC method for the quantitative analysis of this compound. The proposed RP-HPLC method is expected to be a valuable starting point for researchers, offering a robust and reliable approach for the determination of this compound in various samples. It is imperative that this proposed method undergoes rigorous validation to ensure its suitability for its intended purpose.
References
Application Note: Quantitative Analysis of Volazocine in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Volazocine in biological matrices such as plasma and urine. Due to the limited availability of specific analytical methods for this compound, this document provides a comprehensive, theoretical framework based on established principles of mass spectrometry for opioid compounds of the benzomorphan class. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is intended to serve as a starting point for researchers and scientists in drug development and toxicology.
Introduction
This compound is an opioid analgesic belonging to the benzomorphan class of compounds. Accurate and sensitive quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for bioanalytical assays. This document outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound, including detailed protocols for sample preparation and instrument parameters. Multiple Reaction Monitoring (MRM) is employed for quantification, leveraging the specific fragmentation of the parent ion into product ions.
Chemical Structure and Predicted Mass
-
IUPAC Name: 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine
-
Molecular Formula: C₁₈H₂₅N
-
Monoisotopic Mass: 255.20 g/mol
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for removing matrix interferences and ensuring accurate quantification. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples.[1][2]
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar benzomorphan)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Caption: General workflow for the extraction of this compound from biological matrices.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical): Based on the structure of this compound, the protonated molecule [M+H]⁺ would have an m/z of 256.2. Fragmentation would likely occur at the N-cyclopropylmethyl group and within the benzomorphan ring structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 256.2 | 201.1 (quantifier) | 25 |
| This compound | 256.2 | 147.1 (qualifier) | 35 |
| Internal Standard | (e.g., 261.2 for d5-Volazocine) | (To be determined) | (To be determined) |
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is predicted to involve characteristic losses. The proposed major fragmentation pathways are illustrated below.
Caption: Hypothetical fragmentation pathway for protonated this compound.
Method Validation (Illustrative Data)
A full method validation would be required to ensure accuracy, precision, and robustness. The following table summarizes typical performance characteristics for such an assay.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Conclusion
This application note provides a detailed theoretical framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on established methodologies for similar opioid compounds. Researchers can use this document as a comprehensive guide to establish and validate a robust analytical method for this compound in their own laboratory settings.
References
Application Notes and Protocols for Radioligand Binding Assay of Volazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is a benzomorphan derivative with activity at opioid receptors, exhibiting a pharmacological profile that suggests interaction with kappa (κ) and sigma (σ) opioid receptors. Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for its receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
Data Presentation: Binding Affinity of this compound and Reference Compounds
| Compound | Receptor | Radioligand | Ki (nM) | Tissue Source |
| Bremazocine | Kappa Opioid | [³H]-Bremazocine | ~0.2 | Guinea Pig Brain |
| Ethylketocyclazocine (EKC) | Kappa Opioid | [³H]-Bremazocine | ~0.4 | Guinea Pig Brain |
| Pentazocine | Sigma-1 | [³H]-(+)-Pentazocine | ~3 | Rat Brain |
Experimental Protocol: Competitive Radioligand Binding Assay for this compound at the Kappa Opioid Receptor
This protocol describes the determination of the inhibitory constant (Ki) of this compound for the kappa opioid receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-Bremazocine.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]-Bremazocine (specific activity ~20-60 Ci/mmol)
-
Non-specific Binding Compound: Unlabeled Bremazocine or another high-affinity kappa opioid receptor ligand (e.g., U-50,488)
-
Membrane Preparation: Guinea pig or rat brain membranes, or cell membranes from a cell line expressing the human kappa opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) , pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Workflow
Caption: Experimental workflow for the radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation
-
Homogenize frozen guinea pig brain tissue in 10-20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).
-
Aliquot the membrane suspension and store at -80°C until use.
2. Radioligand Binding Assay
-
On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .
-
Set up the assay in a 96-well microplate. For each concentration of this compound, prepare triplicate wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Bremazocine, e.g., 1 µM).
-
To the appropriate wells, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled Bremazocine (for non-specific binding), or 50 µL of varying concentrations of this compound.
-
Add 100 µL of the diluted membrane suspension to all wells.
-
Initiate the binding reaction by adding 50 µL of [³H]-Bremazocine to all wells. The final concentration of the radioligand should be approximately equal to its Kd for the kappa opioid receptor (typically 0.2-1.0 nM). The final assay volume is 200 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
3. Separation of Bound and Free Ligand
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
4. Scintillation Counting
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding for each concentration of this compound by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Principle of Competitive Binding
Caption: Principle of the competitive radioligand binding assay.
Conclusion
This protocol provides a comprehensive framework for determining the binding affinity of this compound for the kappa opioid receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of this and other novel compounds targeting the opioid system. Similar principles can be applied to investigate the binding of this compound to sigma receptors, using an appropriate radioligand such as [³H]-(+)-pentazocine.
Application Notes and Protocols for Volazocine Studies Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the analgesic properties of Volazocine using the hot plate test, a standard method for evaluating centrally acting analgesics. The document includes experimental procedures, data presentation guidelines, and a diagram of the proposed signaling pathway.
Introduction
The hot plate test is a widely used and validated method for assessing the thermal pain threshold in small animals, making it a valuable tool in preclinical analgesic drug discovery.[1] This test measures the latency of an animal's response to a noxious thermal stimulus, typically by observing behaviors such as paw licking or jumping.[1][2][3] A delay in this response is indicative of an analgesic effect. This compound, a benzomorphan derivative, is known for its opioid activity, and the hot plate test is a suitable method for quantifying its analgesic efficacy. This protocol is designed to provide researchers with a standardized procedure to ensure reproducible and reliable results in the evaluation of this compound.
Experimental Protocols
Materials and Apparatus
-
Hot Plate Analgesia Meter (e.g., Eddy's Hot Plate)
-
Animal enclosure (transparent cylinder)
-
Timer (accurate to 0.1 seconds)
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Positive control (e.g., Morphine)
-
Negative control (Vehicle)
-
Experimental animals (e.g., male Wistar rats or Swiss albino mice)
-
Animal scale
Procedure
-
Acclimatization: Acclimate the animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Animal Selection and Grouping: Select healthy, adult animals of a specific weight range. Randomly assign them to different experimental groups (e.g., Vehicle control, Positive control, and various dose levels of this compound). A typical group size is 6-8 animals.
-
Hot Plate Apparatus Setup:
-
Baseline Latency Measurement (Pre-treatment):
-
Gently place each animal individually on the hot plate within the transparent enclosure.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, which include licking of the hind paw, flicking of the paws, or jumping.[1][2]
-
Stop the timer at the first sign of a definitive pain response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[1]
-
-
Drug Administration:
-
Administer this compound, the positive control (e.g., Morphine), or the vehicle to the respective animal groups. The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the volume should be consistent across all groups.
-
-
Post-treatment Latency Measurement:
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in the baseline measurement step.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the reaction latencies for each group at each time point.
-
The analgesic effect can be expressed as the percentage of Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to determine the significance of the results. A p-value of less than 0.05 is typically considered statistically significant.
-
Data Presentation
The following tables present representative data for a hypothetical study on this compound using the hot plate test. This data is for illustrative purposes and is based on typical results observed with opioid analgesics.
Table 1: Dose-Response Effect of this compound on Paw Lick Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Paw Lick Latency (seconds) ± SEM (at 60 min post-administration) |
| Vehicle Control | - | 8.5 ± 0.7 |
| This compound | 1 | 12.3 ± 1.1 |
| This compound | 3 | 18.7 ± 1.5 |
| This compound | 10 | 25.4 ± 2.0 |
| Morphine | 10 | 28.1 ± 1.8 |
*p < 0.05 compared to Vehicle Control
Table 2: Time-Course of Analgesic Effect of this compound (10 mg/kg) in the Hot Plate Test
| Time Post-Administration (minutes) | Mean Paw Lick Latency (seconds) ± SEM |
| 0 (Baseline) | 8.2 ± 0.6 |
| 30 | 22.1 ± 1.9 |
| 60 | 25.4 ± 2.0 |
| 90 | 19.8 ± 1.7 |
| 120 | 14.5 ± 1.3 |
*p < 0.05 compared to Baseline
Mandatory Visualization
Experimental Workflow for the Hot Plate Test
Caption: Workflow of the hot plate test for evaluating the analgesic effects of this compound.
Proposed Signaling Pathway of this compound
This compound is known to act primarily as a kappa-opioid receptor (KOR) agonist. The activation of KORs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to an analgesic effect.
Caption: Proposed signaling pathway of this compound via kappa-opioid receptor activation.
References
- 1. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis in Volazocine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is a kappa-opioid receptor (KOR) agonist that has been investigated for its potential therapeutic effects. Understanding its pharmacokinetic and pharmacodynamic profile within the central nervous system (CNS) is crucial for its development. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations and endogenous neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[1][2][3] This application note provides a detailed protocol for the use of in vivo microdialysis in this compound research, enabling the investigation of its brain distribution and its effects on neurotransmitter systems.
Core Applications
-
Pharmacokinetic Studies: Determine the concentration-time profile of this compound in specific brain regions (e.g., nucleus accumbens, prefrontal cortex, striatum) and correlate it with plasma concentrations to assess blood-brain barrier penetration.[2][4]
-
Pharmacodynamic Studies: Investigate the effects of this compound on the extracellular levels of neurotransmitters, such as dopamine, serotonin, and glutamate, to elucidate its mechanism of action.[5]
-
Target Engagement: Assess the relationship between this compound concentrations at the target site (brain extracellular fluid) and the modulation of downstream neurochemical markers.
Experimental Protocols
I. Animal Model and Surgical Preparation
A detailed protocol for the surgical implantation of a guide cannula for subsequent microdialysis probe insertion is outlined below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee guidelines.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dummy cannula
-
Dental cement
-
Suturing material
-
Analgesic (e.g., carprofen)
-
Antibiotic ointment
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull above the target brain region (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.6 mm, DV -5.5 mm from bregma).
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchoring screws.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suturing and Post-operative Care: Suture the scalp incision and apply antibiotic ointment. Administer post-operative analgesia and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
This protocol describes the steps for conducting the microdialysis experiment in a recovered and freely moving animal.
Materials:
-
Microdialysis probe (e.g., CMA 12, with appropriate membrane length and molecular weight cutoff)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration
-
Analytical system (e.g., HPLC-MS/MS)
Procedure:
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[6]
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20-30 minutes) to determine basal neurotransmitter levels.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Dose Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 4-6 hours) to monitor the changes in this compound and neurotransmitter concentrations.
-
Probe Recovery and Calibration: At the end of the experiment, determine the in vitro recovery of the probe by perfusing it with a standard solution of this compound and the neurotransmitters of interest. This is crucial for estimating the absolute extracellular concentrations.[7]
-
Histological Verification: Euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
III. Sample Analysis
The collected dialysate samples are typically analyzed using a highly sensitive analytical method such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9]
Key Steps:
-
Sample Preparation: Depending on the analyte, minimal sample preparation may be required. For some neurotransmitters, a derivatization step may be necessary to improve chromatographic separation and detection sensitivity.[9]
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system for separation and quantification of this compound and the neurotransmitters of interest.
-
Data Analysis: Calculate the concentration of each analyte in the dialysate samples. Correct for probe recovery to estimate the absolute extracellular concentrations.
Data Presentation
Quantitative data from in vivo microdialysis studies with this compound should be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rat Brain
| Brain Region | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) |
| Nucleus Accumbens | |||
| Prefrontal Cortex | |||
| Striatum | |||
| Plasma |
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels
| Brain Region | Neurotransmitter | Basal Level (nM) | % Change from Baseline (Peak Effect) |
| Nucleus Accumbens | Dopamine | ||
| Serotonin | |||
| Glutamate | |||
| Prefrontal Cortex | Dopamine | ||
| Serotonin | |||
| Glutamate |
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis study of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound via KOR activation.
References
- 1. The use of microdialysis in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis in pharmacological studies of antibacterial agents in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltammetric and microdialysis monitoring of brain monoamine neurotransmitter release during sociosexual interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 7. Application of microdialysis to the pharmacokinetics of analgesics: problems with reduction of dialysis efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Volazocine solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Volazocine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C18H25N | [3][4][5] |
| Molecular Weight | 255.40 g/mol | [3][4][5] |
| Appearance | Not specified | [3] |
| Boiling Point | 348°C at 760 mmHg | [3] |
| Flash Point | 148.6°C | [3] |
| Solubility | Data not readily available | [3] |
Q2: I am having difficulty dissolving this compound for my in vitro assay. What are the common reasons for poor solubility?
Poor aqueous solubility is a common issue for many research compounds.[6] Several factors can contribute to this, including:
-
High Lipophilicity: The molecular structure of this compound may lead to poor solubility in aqueous buffers.
-
Crystalline Structure: A stable crystal lattice can make it difficult for solvent molecules to interact with and dissolve the compound.
-
pH of the Solution: The charge state of a molecule can significantly impact its solubility. As a basic compound (containing a nitrogen atom), this compound's solubility is expected to be pH-dependent.
-
Solvent Choice: The polarity and properties of the chosen solvent may not be optimal for this compound.
Q3: What are the initial steps to improve the solubility of this compound?
For initial experiments, a common strategy is to first dissolve the compound in a small amount of an organic solvent before diluting it with an aqueous buffer.[7] This approach helps to break down the crystal lattice and get the molecule into solution.
Troubleshooting Guide
Issue: this compound precipitates out of solution when preparing a stock or working solution.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Solvent Selection and Stock Solution Preparation
Many poorly soluble compounds are first dissolved in an organic solvent to create a concentrated stock solution.[8]
Recommended Organic Solvents:
| Solvent | Properties | Typical Stock Concentration |
| Dimethyl Sulfoxide (DMSO) | High polarity, water miscible | 1-10 mM |
| Dimethylformamide (DMF) | High polarity, water miscible | 1-20 mg/mL |
| Ethanol | Intermediate polarity, water miscible | Variable |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution of this compound
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (255.40 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 255.40 g/mol ) / 0.010 mol/L = 0.000391 L = 391 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[8]
Step 2: Preparation of Aqueous Working Solutions
When diluting the organic stock solution into an aqueous buffer (e.g., PBS, cell culture media), it is crucial to do so correctly to avoid precipitation.
Experimental Protocol: Preparing a Working Solution in Aqueous Buffer
-
Prepare Intermediate Dilutions (Optional): If a very low final concentration is required, it may be beneficial to first prepare intermediate dilutions from your concentrated stock in the same organic solvent.
-
Prepare Final Aqueous Solution: Add a small volume of the DMSO stock solution to your pre-warmed (if appropriate) aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[8]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1% to avoid solvent effects in biological assays).
Step 3: Advanced Troubleshooting Techniques
If precipitation still occurs, consider the following advanced techniques.
| Technique | Description | Considerations |
| pH Adjustment | For basic compounds like this compound, decreasing the pH of the aqueous buffer (e.g., to pH 4-6) can increase solubility.[8][9] | Ensure the final pH is compatible with your experimental system (e.g., cell viability). |
| Co-solvents | Using a mixture of water and a miscible organic solvent can increase the solubility of lipophilic compounds.[9][10] | The concentration of the co-solvent should be carefully controlled and tested for effects on the assay. |
| Inclusion Complexation | Cyclodextrins can encapsulate poorly soluble drugs, forming a complex that is more water-soluble.[9][11] | This adds another component to the formulation that needs to be controlled for. |
| Particle Size Reduction | Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate.[10][11][12] | These methods often require specialized equipment. |
Visualizations
Logical Troubleshooting Workflow
A decision tree for troubleshooting this compound solubility.
General Opioid Receptor Signaling Pathway
This compound, as an opioid, is expected to act on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor typically initiates a signaling cascade.
Generalized signaling pathway for an opioid agonist.
Experimental Workflow for Solubility Assessment
A workflow for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cas 15686-68-7,this compound | lookchem [lookchem.com]
- 4. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility enhancement techniques [wisdomlib.org]
Technical Support Center: Optimizing Volazocine Dosage in Preclinical Studies
Disclaimer: Volazocine is a benzomorphan opioid analgesic that has not been marketed, and extensive public data from preclinical studies are limited.[1] This guide provides a framework for optimizing dosage in preclinical studies based on the known pharmacology of its class and general principles of opioid research. The experimental protocols, data, and specific troubleshooting scenarios are illustrative and should be adapted based on emerging data and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as a benzomorphan opioid analgesic.[1] Like other compounds in this class, such as Pentazocine, it is believed to exert its effects primarily through interaction with opioid receptors.[2][3] It is considered to be a kappa-opioid receptor (KOR) agonist and may also have activity at the mu-opioid receptor (MOR).[2][3] Activation of KOR is associated with analgesia but can also lead to side effects such as sedation and dysphoria.[4][5]
Q2: What are the critical side effects to monitor during preclinical dosage optimization of a KOR agonist like this compound?
A2: The most critical side effects to monitor for KOR agonists include sedation, motor impairment (ataxia), and dysphoria/aversion. While KOR agonists are generally considered to have a lower risk of respiratory depression compared to MOR agonists, it is still a crucial parameter to monitor, especially at higher doses.[5] Other potential side effects include diuresis and, less commonly, psychotomimetic effects (hallucinations), which have been observed with other benzomorphans.[2]
Q3: How can a therapeutic window for this compound be established in a preclinical setting?
A3: Establishing a therapeutic window involves conducting dose-response studies for both the desired analgesic effect and the key side effects. This requires identifying the dose range that produces significant analgesia with minimal and acceptable side effects. This is achieved by comparing the dose-response curves for efficacy (e.g., in a hot plate or tail-flick test) with those for adverse effects (e.g., in a rotarod test for motor coordination or plethysmography for respiratory function).
Troubleshooting Guides
Issue 1: High variability in analgesic response at a given dose.
-
Question: We are observing significant variability in the analgesic response to this compound in our rodent model, making it difficult to establish a clear dose-response relationship. What could be the cause?
-
Answer: High variability can stem from several factors. First, ensure consistent experimental conditions, including ambient temperature and time of day for testing, as circadian rhythms can influence pain thresholds.[6] The strain, age, and sex of the animals can also impact their response.[7] Ensure proper habituation of the animals to the testing environment to reduce stress-induced variability.[6] Finally, review the drug formulation and administration technique to ensure accurate and consistent dosing.
Issue 2: Unexpected animal mortality at higher doses.
-
Question: We have encountered unexpected mortality at the upper end of our dose-response curve for this compound. We suspect respiratory depression. How can we investigate and mitigate this?
-
Answer: While KOR agonists generally have a ceiling effect on respiratory depression, high doses or interactions with other factors can still lead to significant adverse events.[2] It is crucial to monitor respiratory function more closely. This can be done non-invasively using whole-body plethysmography to measure respiratory rate and tidal volume.[6] For a more detailed assessment, pulse oximetry can measure blood oxygen saturation. If respiratory depression is confirmed, it is advisable to have an opioid antagonist like naloxone available to reverse severe effects. Consider a slower dose escalation schedule and more frequent monitoring during the initial dose-ranging studies.
Issue 3: Difficulty in assessing the aversive properties of this compound.
-
Question: We need to evaluate the potential for dysphoria or aversion with this compound, a known concern for KOR agonists. Which models are most appropriate, and what are the common pitfalls?
-
Answer: The conditioned place preference (CPP) or conditioned place aversion (CPA) test is a standard method to assess the rewarding or aversive properties of a compound. A robust CPA indicates that the drug is aversive at the tested dose. Another useful test is the intracranial self-stimulation (ICSS) assay, where a decrease in self-stimulation suggests an aversive or anhedonic state. Common pitfalls include improper habituation, insufficient conditioning sessions, and confounding effects of sedation or motor impairment on the animal's ability to move between chambers in the CPP/CPA apparatus. It is essential to run concurrent motor activity tests to ensure that a lack of movement is not misinterpreted as a lack of preference.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in a Mouse Hot Plate Test
| Dose (mg/kg) | N | Latency to Paw Lick (seconds) (Mean ± SEM) | Maximum Possible Effect (%) |
| Vehicle | 10 | 12.5 ± 1.2 | 0 |
| 1 | 10 | 18.7 ± 2.1 | 25.8 |
| 3 | 10 | 25.4 ± 2.8 | 53.8 |
| 10 | 10 | 35.1 ± 3.5 | 94.2 |
| 30 | 10 | 38.2 ± 3.1 | 107.1 |
Maximum Possible Effect (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Cut-off time = 40 seconds.
Table 2: Illustrative Side Effect Profile of this compound in Mice
| Dose (mg/kg) | N | Time on Rotarod (seconds) (Mean ± SEM) | Respiratory Rate (breaths/min) (Mean ± SEM) |
| Vehicle | 10 | 118.5 ± 5.2 | 155 ± 8 |
| 1 | 10 | 115.1 ± 6.1 | 152 ± 7 |
| 3 | 10 | 98.7 ± 8.4 | 145 ± 9 |
| 10 | 10 | 65.4 ± 10.2 | 130 ± 11 |
| 30 | 10 | 32.8 ± 9.5 | 115 ± 12 |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesia
-
Apparatus: A commercially available hot plate apparatus with a temperature controller and a transparent restraining cylinder.
-
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5 °C.
-
Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate within the restraining cylinder and start a timer.
-
Observe the animal for signs of nociception, typically paw licking or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency time. A cut-off time (e.g., 40 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle and repeat the test at predetermined time points (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: A motorized rotating rod with adjustable speed.
-
Procedure:
-
Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 120 seconds) for 2-3 consecutive days prior to the experiment.
-
On the test day, record the baseline latency to fall for each animal.
-
Administer this compound or vehicle and place the animals back on the rotarod at predetermined time points.
-
Record the time each animal remains on the rotating rod. A shorter duration on the rod compared to baseline indicates motor impairment.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.
Caption: Experimental workflow for optimizing this compound dosage in preclinical studies.
Caption: Logical troubleshooting guide for common preclinical issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pentazocine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effect of stress on opioid use behaviors: a review of preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Volazocine Stability in Physiological Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of volazocine in physiological buffers. The following information offers troubleshooting advice, frequently asked questions, and standardized protocols to assist in designing and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in physiological buffers?
A1: Assessing the stability of this compound in physiological buffers is crucial for several reasons. It helps predict its shelf-life and storage requirements in potential formulations.[1] Furthermore, it provides insights into its degradation pathways, which is essential for identifying potential degradants that might affect efficacy or safety.[2][3] This information is vital for developing a stable and effective dosage form.
Q2: What are the primary factors in a physiological buffer that can affect this compound's stability?
A2: The primary factors include pH, buffer species, ionic strength, temperature, and light exposure.[1][4] High temperatures can accelerate chemical degradation, while exposure to light, especially UV light, can cause photolysis.[1] The pH of the buffer is particularly critical as it can catalyze hydrolysis reactions.
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation or stress study involves intentionally exposing this compound to harsh conditions like strong acids and bases, high temperatures, oxidizing agents, and intense light.[3][5] These studies are designed to accelerate degradation, helping to identify potential degradation products and establish degradation pathways quickly.[3] This is a key step in developing and validating a "stability-indicating" analytical method that can accurately measure the amount of intact this compound without interference from its degradants.[6][7]
Q4: Which analytical technique is most suitable for analyzing this compound stability?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most widely used and recommended technique for stability studies.[8][9] Its high sensitivity and resolving power allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its degradation products.[8][10] Coupling HPLC with a mass spectrometer (LC-MS) can be invaluable for identifying the structure of unknown degradants.
Q5: What are "stability-indicating methods"?
A5: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the active ingredient, in this case, this compound, without interference from its degradation products, impurities, or excipients.[7][10] Developing such a method is a primary goal of forced degradation studies.
Troubleshooting Guide
| Issue/Question | Possible Cause & Solution |
| My this compound sample shows rapid degradation in a phosphate buffer but seems stable in a citrate buffer at the same pH. Why? | Cause: Specific buffer components can catalyze degradation reactions. This is known as general acid-base catalysis. Solution: Your observation suggests that phosphate ions may be actively participating in the degradation of this compound. Report this finding and consider using buffers that are less likely to be reactive, such as citrate or acetate, for your formulation. Always test stability in multiple buffer systems intended for the final product. |
| I am performing a forced degradation study, but I don't see any degradation under my stress conditions. | Cause: The stress conditions may not be harsh enough. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7] Solution: Increase the severity of your stress conditions. For example: • Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature, or extend the incubation time. • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%). • Thermal: Increase the temperature. If degradation is still not observed, it indicates high intrinsic stability under those conditions. |
| My HPLC chromatogram shows new peaks, but the main this compound peak area remains almost unchanged. | Cause: This could be due to impurities in your sample or excipients in a formulation that are degrading, rather than the this compound itself. It could also indicate that the degradation product has a much higher UV absorbance than this compound, making a small amount of degradation appear significant. Solution: Analyze a placebo (a sample containing all components except this compound) under the same stress conditions to see if the new peaks originate from other components. Use a photodiode array (PDA) detector to check for peak purity of the this compound peak. |
| My chromatogram shows poor separation between the main this compound peak and a degradation product. | Cause: The current HPLC method is not "stability-indicating" because it cannot resolve the analyte from its degradant. Solution: The HPLC method needs to be re-developed and optimized. Try modifying the mobile phase composition (e.g., change the organic solvent ratio or pH), switch to a different column chemistry (e.g., C18 to a Phenyl-Hexyl column), or adjust the gradient slope.[9] |
Quantitative Data Summary
No specific stability data for this compound was found in the public domain. The table below is a template for researchers to summarize their experimental findings.
| Buffer System | pH | Temperature (°C) | Condition | Initial Conc. (µg/mL) | Conc. after 24h (µg/mL) | % Degradation | Degradation Products (Retention Time) |
| Phosphate-Buffered Saline | 7.4 | 40 | Dark | ||||
| Phosphate-Buffered Saline | 7.4 | 40 | Light | ||||
| Citrate Buffer | 5.0 | 40 | Dark | ||||
| 0.1 N HCl | N/A | 60 | Dark | ||||
| 0.1 N NaOH | N/A | 60 | Dark | ||||
| 3% H₂O₂ | N/A | 25 | Dark |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Then, dissolve to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Include an unstressed control sample for comparison.
-
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Instrumentation: Use an HPLC system with a UV or Photodiode Array (PDA) detector.
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the maximum absorbance of this compound (e.g., 200-400 nm).
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Evaluate the chromatogram for the resolution between the parent this compound peak and any new peaks (degradants).
-
If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase pH, or changing the organic solvent (e.g., to methanol).
-
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is confirmed by demonstrating that the this compound peak is pure in the presence of its degradants, often using a PDA detector for peak purity analysis.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting HPLC Method Separation.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijtrd.com [ijtrd.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
Technical Support Center: Enhancing the Bioavailability of Volazocine
Disclaimer: Publicly available information on the specific bioavailability of Volazocine is limited. The following guidance is based on established principles for improving the oral bioavailability of poorly soluble compounds, particularly those in the benzomorphan class of opioids. These strategies should be adapted and validated for this compound on a case-by-case basis.
Frequently Asked Questions (FAQs)
Q1: What are the likely challenges affecting the oral bioavailability of this compound?
A1: As a benzomorphan derivative, this compound is likely a lipophilic molecule with poor aqueous solubility. Key challenges to its oral bioavailability may include:
-
Low Dissolution Rate: The rate at which this compound dissolves in gastrointestinal fluids may be slow, limiting the amount of drug available for absorption.[1]
-
Poor Aqueous Solubility: Limited solubility in the gut can lead to incomplete absorption and high inter-subject variability.[1][2]
-
First-Pass Metabolism: Like many opioids, this compound may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation, reducing the amount of active drug.[1]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble drug like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4] These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug substance.
-
Chemical Modifications: Modifying the chemical structure of the drug.
-
Formulation Approaches: Incorporating the drug into advanced delivery systems.
Q3: How can I increase the dissolution rate of this compound?
A3: Increasing the dissolution rate is a key step in improving bioavailability.[5] Common methods include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to faster dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.[6]
-
Use of Surfactants: Including surfactants in the formulation can improve the wetting of the drug particles and increase solubility.[6]
Q4: Are there advanced drug delivery systems suitable for this compound?
A4: Yes, several advanced drug delivery systems can be beneficial for improving the bioavailability of poorly soluble drugs:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs like this compound.[1] These systems can also facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[1]
-
Nanoparticle Systems: Polymeric nanoparticles and solid lipid nanoparticles can protect the drug from degradation, provide controlled release, and enhance permeation across the intestinal barrier.[1]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[1]
Troubleshooting Guides
In Vitro Dissolution Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low and Variable Dissolution Results | Poor wetting of the drug substance. Agglomeration of drug particles. Inappropriate dissolution medium. | Consider adding a surfactant to the dissolution medium. Evaluate the impact of different pH values for the dissolution medium.[7] Ensure adequate de-aeration of the medium. |
| Drug Degradation in Dissolution Medium | pH instability of the drug.[8] Oxidative degradation. | Assess the stability of this compound at different pH levels and choose a medium where it is stable.[8] Consider adding antioxidants to the medium if oxidative degradation is suspected. |
| Incomplete Dissolution | "Sink" conditions are not maintained (drug concentration approaches its solubility limit). | Increase the volume of the dissolution medium. Add a solubilizing agent (e.g., surfactant, cyclodextrin) to the medium.[9] |
| Method Transfer Issues | Differences in equipment setup or calibration.[10] Variations in the preparation of the dissolution medium.[8] | Ensure consistent equipment setup (e.g., paddle/basket height, vessel centering).[11] Use a standardized and detailed protocol for medium preparation.[8] |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Inter-Subject Variability | Differences in food intake, which can affect drug absorption.[12] Genetic variations in metabolic enzymes. Inconsistent dosing procedures. | Standardize feeding conditions for the animal subjects (e.g., fasted or fed state). Use a crossover study design to minimize inter-individual variability.[13] Ensure accurate and consistent administration of the drug formulation. |
| Low Oral Bioavailability (F%) | Poor absorption from the GI tract. High first-pass metabolism. | Compare oral and intravenous pharmacokinetic data to differentiate between poor absorption and high first-pass metabolism.[14] Consider formulation strategies to bypass first-pass metabolism, such as lymphatic targeting lipid-based systems.[1] |
| No Detectable Plasma Concentrations | The analytical method is not sensitive enough. Rapid metabolism or elimination of the drug. Poor absorption. | Develop and validate a highly sensitive bioanalytical method for this compound. Collect blood samples at earlier time points after dosing.[14] Investigate potential formulation issues leading to poor absorption. |
| Unexpected Pharmacokinetic Profile | Issues with the formulation (e.g., dose dumping from a controlled-release formulation). Active transport or efflux mechanisms affecting absorption. | Characterize the in vitro release profile of the formulation thoroughly. Investigate potential interactions with transporters like P-glycoprotein.[1] |
Data Presentation: Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[5] | Broadly applicable, can be cost-effective. | May not be sufficient for very poorly soluble drugs, potential for particle agglomeration.[5] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, improving wettability and dissolution.[6] | Can significantly increase dissolution rate and bioavailability. | Potential for physical instability (recrystallization) of the amorphous drug. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle and forms an emulsion in the GI tract, enhancing solubilization and absorption.[4] | Can improve the bioavailability of highly lipophilic drugs, may reduce food effects, can facilitate lymphatic transport.[1] | Higher complexity in formulation development and manufacturing. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its aqueous solubility.[3] | Can significantly enhance solubility and dissolution. | The amount of drug that can be complexed is limited, potential for competition with other molecules for complexation. |
| Prodrugs | Chemical modification to improve solubility or permeability, which is then converted to the active drug in vivo.[4] | Can overcome fundamental issues with the drug molecule's properties. | Requires careful design to ensure efficient conversion to the active drug, may have its own toxicity profile. |
| Salt Formation | Converts the drug into a more soluble salt form.[15] | A simple and effective way to increase solubility and dissolution rate. | Not all drugs can form stable salts, the effect on bioavailability can be pH-dependent. |
Experimental Protocols
General Protocol for In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.
-
Dissolution Medium: Start with a simple aqueous medium (e.g., 0.1 N HCl) to simulate gastric fluid, followed by buffers at different pH values (e.g., pH 4.5 and 6.8) to simulate intestinal fluid. The volume is typically 900 mL.
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.[9]
-
Rotation Speed: A paddle speed of 50 or 75 RPM is typical.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Interpretation: Plot the percentage of drug dissolved against time to obtain a dissolution profile.
General Protocol for a Pilot In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Formulation Administration: Administer the this compound formulation orally via gavage. A parallel group should receive an intravenous administration of the drug to determine absolute bioavailability.
-
Dose Selection: The dose should be selected based on available preclinical data.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[14]
-
Sample Processing: Process the blood samples to obtain plasma and store them at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated and sensitive bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Experimental workflow for bioavailability enhancement.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Solubility enhancement techniques [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aaps.ca [aaps.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
Addressing Volazocine degradation in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Volazocine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] It was investigated for its analgesic properties but was never commercially marketed.[1] Its chemical formula is C18H25N, and it has a molar mass of 255.405 g/mol .[1][2]
| Property | Value | Reference |
| Molecular Formula | C18H25N | [1][2] |
| Molar Mass | 255.405 g/mol | [1] |
| IUPAC Name | 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine | [1] |
| CAS Number | 15686-68-7 | [1][3] |
Q2: Are there known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on its chemical structure (a tertiary amine and a substituted aromatic ring), potential degradation pathways for compounds with similar functional groups include:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[4]
-
Hydrolysis: While the core structure is relatively stable to hydrolysis, certain solution conditions could promote this degradation pathway.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of many organic molecules, including those with aromatic systems.[5]
Q3: What are the initial signs of this compound degradation in my experimental solution?
Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable method to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound solutions.
Issue 1: Inconsistent or lower-than-expected pharmacological activity.
This could be a primary indicator of compound degradation.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Analytical Check: Immediately analyze a sample of your working solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound.
-
Compare with Standard: Compare the analytical results of your experimental solution with a freshly prepared standard solution of this compound.
-
-
Review Solution Preparation and Storage:
-
Solvent: Ensure the solvent used is of high purity and appropriate for this compound. Impurities in the solvent can catalyze degradation.
-
pH of Solution: The stability of amine-containing compounds can be pH-dependent. Determine the pH of your solution and consider performing a stability study across a pH range relevant to your experiments.
-
Storage Conditions:
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
-
Logical Relationship: Troubleshooting Inconsistent Activity
Caption: Troubleshooting inconsistent experimental results.
Issue 2: Appearance of unknown peaks in chromatograms.
The presence of new peaks in your analytical data that are not present in a freshly prepared standard is a strong indication of degradation.
Troubleshooting Steps:
-
Characterize Unknown Peaks:
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. An increase in mass may suggest oxidation (e.g., addition of one or more oxygen atoms), while a decrease could indicate fragmentation of the molecule.
-
-
Forced Degradation Study:
-
To identify potential degradation products, a forced degradation study can be performed. This involves exposing this compound solutions to harsh conditions to accelerate degradation.
-
Conditions to Test:
-
Acidic (e.g., 0.1 M HCl)
-
Basic (e.g., 0.1 M NaOH)
-
Oxidative (e.g., 3% H2O2)
-
Thermal (e.g., 60°C)
-
Photolytic (e.g., exposure to UV light)
-
-
Analyze the samples at various time points to monitor the formation of degradation products. This can help in identifying the peaks observed in your experimental samples.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Routine Analysis of this compound
This is a general method and may require optimization for your specific instrumentation and experimental needs.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Select a specific wavelength based on the UV absorbance maximum of this compound. |
| Injection Volume | 10 µL |
Protocol 2: Workflow for Investigating this compound Degradation
This workflow outlines the steps to proactively assess the stability of this compound in your experimental solutions.
Experimental Workflow: this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Signaling Pathways
As a benzomorphan opioid analgesic, this compound is expected to act on opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling pathway for opioid receptor activation is as follows:
General Opioid Receptor Signaling Pathway
Caption: General signaling pathway for opioid receptor activation.
Activation of the opioid receptor by a ligand like this compound typically leads to the inhibition of adenylyl cyclase, a reduction in calcium ion influx, and an increase in potassium ion efflux.[7] These events collectively result in a decrease in neuronal excitability, which is the basis for the analgesic effects of opioids.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 15686-68-7,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Volazocine in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Volazocine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Its primary on-target activity is expected to be at the kappa-opioid receptor (KOR), similar to other benzomorphan derivatives like pentazocine.[2][3]
Q2: What are the likely off-target receptors for this compound?
Based on the pharmacology of structurally related benzomorphan compounds, the most probable off-target receptors for this compound are:
-
Sigma receptors (σ1 and σ2): Benzomorphans like pentazocine are known to have significant affinity for sigma receptors.[4][5]
-
Mu-opioid receptor (MOR): While KOR is the primary target, cross-reactivity with MOR is common for many opioid compounds.[6]
-
NMDA receptors: Some benzomorphan derivatives have been shown to interact with the NMDA receptor channel complex.[7]
Q3: How can I determine the binding affinity of this compound to on- and off-target receptors?
A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound to a specific receptor. This involves competing the unlabeled this compound against a radiolabeled ligand known to bind to the target receptor.
Q4: What functional assays can be used to assess this compound's activity?
To assess the functional consequences of this compound binding, you can use various cell-based assays, including:
-
Calcium Flux Assays: For Gq-coupled receptors, ligand binding leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.
-
cAMP Assays: For Gi/o-coupled receptors like KOR, activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Receptor Internalization Assays: Agonist binding can induce the internalization of the receptor from the cell surface, which can be visualized and quantified.
-
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation by an agonist.
Troubleshooting Guides
Issue 1: High variability or poor signal-to-noise ratio in my assay.
Possible Cause & Troubleshooting Steps:
-
Reagent Integrity:
-
This compound: Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions.
-
Radioligand: Check the age and storage conditions of your radiolabeled compound. Degradation can lead to reduced specific binding.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize these parameters to ensure the binding reaction reaches equilibrium.
-
Buffer Composition: Verify the pH and ionic strength of your buffers. The presence of specific ions can be critical for receptor conformation and ligand binding.
-
-
Cell Health and Receptor Expression (for cell-based assays):
-
Cell Viability: Ensure cells are healthy and not over-confluent.
-
Receptor Density: Low receptor expression can lead to a weak signal. Verify the expression level in your cell line.
-
Issue 2: Suspected off-target effects are interfering with my results.
Possible Cause & Troubleshooting Steps:
-
Cross-reactivity with Sigma Receptors:
-
Use Selective Antagonists: Include a known sigma receptor antagonist (e.g., haloperidol for σ1) in a control experiment. If the observed effect of this compound is diminished, it suggests sigma receptor involvement.
-
Use Cell Lines with Low/No Sigma Receptor Expression: If possible, use a cell line that has been characterized to have low or no endogenous expression of sigma receptors.
-
-
Cross-reactivity with other Opioid Receptors (e.g., MOR, DOR):
-
Employ Selective Antagonists: Use selective antagonists for MOR (e.g., naloxone) and DOR (e.g., naltrindole) to block their potential contribution to the observed effect.
-
-
Interaction with NMDA Receptors:
-
Utilize NMDA Receptor Blockers: In functional assays where NMDA receptor activation could be a confounding factor, include a specific NMDA receptor antagonist (e.g., AP5) in a control well.
-
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Benzomorphan Derivatives at On-Target and Potential Off-Target Receptors.
| Compound | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Sigma-1 Receptor (σ1) | NMDA Receptor |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Pentazocine | ~32 | ~527 | >10,000 | ~112-183 | Micromolar range |
| N-Allylnormetazocine (SKF-10,047) | High Affinity | Moderate Affinity | Low Affinity | High Affinity | Micromolar range |
| Cyclazocine | High Affinity | High Affinity | Moderate Affinity | High Affinity | Micromolar range |
Note: The data for related compounds are provided to guide experimental design and interpretation for this compound. It is highly recommended to experimentally determine the binding profile of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Kappa-Opioid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the KOR.
Materials:
-
Cell membranes expressing human KOR
-
[³H]-U-69,593 (Radioligand)
-
Unlabeled U-69,593 (for non-specific binding)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, and either this compound, unlabeled U-69,593 (for non-specific binding), or buffer (for total binding).
-
Add [³H]-U-69,593 to all wells at a concentration near its Kd.
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
Objective: To assess the functional activity of this compound at Gq-coupled off-target receptors.
Materials:
-
Cells expressing the target Gq-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Known agonist for the receptor (positive control)
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and grow overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Prepare serial dilutions of this compound and the positive control agonist.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound or the positive control to the wells and immediately begin kinetic reading of fluorescence intensity (typically for 1-3 minutes).
-
Analyze the data by calculating the change in fluorescence from baseline.
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pentazocine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the psychotomimetic benzomorphan N-allylnormetazocine (SKF 10,047) on prepulse inhibition of startle in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Volazocine Solubility
This guide provides technical information and troubleshooting advice for researchers working with Volazocine, focusing on the critical role of pH in achieving optimal solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound in aqueous solutions?
A: While specific experimental solubility data for this compound is not extensively published, its chemical structure, which includes a tertiary amine functional group, classifies it as a weakly basic compound.[1][2] Like other weakly basic drugs, this compound's aqueous solubility is expected to be highly dependent on pH.[3][4][5] It will exhibit higher solubility in acidic conditions (lower pH) where the molecule is protonated (ionized), and significantly lower solubility in neutral to basic conditions (higher pH) where it exists in its neutral, non-ionized form.[3][5]
Q2: Why is my this compound solution precipitating when I add a neutral buffer?
A: This is a common issue encountered with weakly basic compounds. If you dissolve this compound in an acidic stock solution (e.g., in 0.1 N HCl), it will be in its highly soluble protonated (salt) form. When you dilute this stock into a neutral or alkaline buffer (e.g., PBS at pH 7.4), the pH of the microenvironment increases. This pH shift causes the protonated this compound to convert back to its less soluble, neutral free base form, leading to precipitation if the concentration exceeds its intrinsic solubility at that higher pH.
Q3: What is the pKa of this compound and why is it important?
Q4: How can I determine the optimal pH for dissolving this compound for my experiment?
A: The optimal pH depends on your desired concentration and the constraints of your experimental system. The most reliable method is to generate a pH-solubility profile experimentally. This involves measuring the saturation solubility of this compound across a range of pH values. A detailed protocol for this procedure is provided below. As a general rule, a pH at least 2 units below the compound's pKa is recommended to ensure complete ionization and maximize solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during preparation | The pH of the solution is too high, causing the less soluble free base to form. | Prepare a concentrated stock solution in an acidic solvent (e.g., 0.1 N HCl or 10% DMSO/0.1 N HCl). Add the acidic stock to your final buffer/media in a stepwise manner with vigorous stirring to avoid localized high concentrations and pH changes. |
| Cloudiness or precipitation over time | The solution is supersaturated or the buffer capacity is insufficient to maintain the low pH required for solubility. | Ensure the final concentration is below the saturation solubility at the final pH. Use a buffer with adequate capacity in the desired pH range. Consider storing stock solutions at a lower pH and performing the final dilution immediately before use. |
| Inconsistent results between experiments | Minor variations in the pH of buffers or media are affecting the amount of dissolved this compound. | Always verify the pH of your final solution after adding the drug stock. Use freshly prepared buffers and calibrate your pH meter regularly. |
| Difficulty dissolving the compound initially | The intrinsic solubility of the free base is very low. | Use a salt form of the compound if available (e.g., this compound HCl).[2] If only the free base is available, use sonication or gentle warming in an acidic medium to facilitate initial dissolution. |
Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile for this compound
This protocol determines the saturation solubility of this compound at various pH values.
Materials:
-
This compound powder
-
Calibrated pH meter
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Small vials or tubes
-
Orbital shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to vials containing buffers of different known pH values. The goal is to create a saturated solution with undissolved solid remaining.
-
Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check the pH of each slurry and record the final equilibrium pH.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot from the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.
-
Plot the measured solubility (e.g., in µg/mL) against the final equilibrium pH to generate the profile.
Hypothetical pH-Solubility Data for a Weak Base like this compound
The following is example data for a hypothetical weakly basic compound with a pKa of 8.0 to illustrate the expected trend.
| Equilibrium pH | Solubility (µg/mL) | Predominant Form |
| 2.0 | > 5000 | Ionized (BH+) |
| 4.0 | > 5000 | Ionized (BH+) |
| 6.0 | 4850 | Ionized (BH+) |
| 7.0 | 950 | Mostly Ionized (BH+) |
| 8.0 | 65 | 50% Ionized / 50% Neutral |
| 9.0 | 12 | Mostly Neutral (B) |
| 10.0 | 8 | Neutral (B) |
Visualizations
Caption: Relationship between pH, pKa, and this compound ionization state.
Caption: Recommended workflow for preparing a this compound solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 15686-68-7,this compound | lookchem [lookchem.com]
- 7. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Volazocine's Blood-Brain Barrier Penetration
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to improve the delivery of Volazocine across the blood-brain barrier (BBB). Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its BBB penetration important?
This compound is an opioid analgesic belonging to the benzomorphan class.[1] Its therapeutic potential for central nervous system (CNS) disorders is limited by its poor ability to cross the blood-brain barrier. The BBB is a protective barrier formed by endothelial cells that restricts the passage of many substances, including therapeutic drugs, from the bloodstream into the brain.[2][3] Enhancing this compound's ability to penetrate this barrier is crucial for it to effectively reach its target receptors in the CNS and exert its therapeutic effects.
Q2: What are the key physicochemical properties of this compound that influence its BBB permeability?
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H25N | [5][6][7] |
| Molecular Weight | 255.40 g/mol | [6][7] |
| XLogP3 | 2.9 | [6] |
| Boiling Point | 348°C at 760mmHg | [5] |
| Flash Point | 148.6°C | [5] |
Note: XLogP3 is a computed value for lipophilicity. A higher value indicates greater lipid solubility.
Based on its molecular weight, this compound is within the acceptable range for passive diffusion across the BBB. Its XLogP3 value suggests a degree of lipophilicity. However, other factors such as its susceptibility to efflux transporters at the BBB could be limiting its brain penetration.
Q3: What are the primary strategies for enhancing the BBB penetration of drugs like this compound?
Several strategies can be employed to improve the delivery of drugs to the brain. These can be broadly categorized as:
-
Molecular Modification: Creating prodrugs or modifying the chemical structure of this compound to increase its lipophilicity or to hijack endogenous transport systems.[2][8]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[3][9]
-
Receptor-Mediated Transcytosis: Attaching this compound to a ligand that binds to a specific receptor on the BBB, such as the transferrin or insulin receptor, can trigger its transport into the brain.[2][3]
-
Inhibition of Efflux Pumps: Co-administering this compound with an inhibitor of efflux transporters like P-glycoprotein (P-gp) can prevent it from being pumped back into the bloodstream after crossing the BBB.[4]
-
Intranasal Delivery: This route can bypass the BBB to some extent by utilizing the olfactory and trigeminal neuronal pathways.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Permeability in In Vitro BBB Models
Symptoms:
-
High variability in permeability coefficients (Pe) for this compound across different experiments.
-
Trans-endothelial electrical resistance (TEER) values are inconsistent or lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Culture Contamination | Regularly test cell cultures for mycoplasma. Ensure aseptic techniques are strictly followed. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density to ensure a confluent monolayer forms consistently. |
| Variability in Co-culture Conditions | If using a co-culture model (e.g., with astrocytes or pericytes), ensure the seeding ratio and timing are consistent. |
| Inaccurate TEER Measurements | Allow the electrode to equilibrate in the medium before taking readings. Ensure the electrode is placed in the same position in each well for every measurement. |
| Issues with Transwell Inserts | Check for leaks in the Transwell inserts before seeding cells. Use inserts from the same manufacturing lot to minimize variability. |
Issue 2: Low In Vivo Brain Uptake of this compound Despite Promising In Vitro Data
Symptoms:
-
High permeability of this compound observed in in vitro models, but low brain-to-plasma concentration ratios in animal studies.
Possible Causes and Solutions:
| Cause | Solution |
| Active Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present at the BBB.[10][11] Conduct in vivo studies in P-gp knockout mice or co-administer a P-gp inhibitor to assess the impact of efflux. |
| Rapid Metabolism in the Brain | This compound might be quickly metabolized within the brain parenchyma, leading to low measured concentrations of the parent compound. Analyze brain homogenates for potential metabolites. |
| High Plasma Protein Binding | A high degree of binding to plasma proteins can reduce the free fraction of this compound available to cross the BBB. Measure the plasma protein binding of this compound. |
| Poor Correlation of In Vitro Model | The chosen in vitro model may not accurately recapitulate the complexity of the in vivo BBB. Consider using more advanced models like dynamic or 3D culture systems.[12][13][14] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Reference compounds with known BBB permeability (e.g., caffeine, propranolol, atenolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS
Methodology:
-
Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane.
-
Carefully apply a small volume of the lipid solution to the filter of each well in the 96-well filter plate.
-
Add PBS to the acceptor plate wells.
-
Prepare the donor solution by diluting the this compound stock solution and reference compounds in PBS.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Add the donor solution to the wells of the filter plate.
-
Incubate the plate assembly on a plate shaker at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound and reference compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Visualizations
Caption: Workflow for assessing and enhancing this compound's BBB penetration.
Caption: P-glycoprotein mediated efflux of this compound at the BBB.
Caption: Decision tree for troubleshooting low brain uptake of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 3. mdpi.com [mdpi.com]
- 4. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein differentially affects escitalopram, levomilnacipran, vilazodone and vortioxetine transport at the mouse blood-brain barrier in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Blood-brain barrier transport of opioid analgesics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
Navigating the Synthesis of Volazocine: A Technical Support Guide
For researchers and scientists engaged in the development of novel therapeutics, the synthesis of complex molecules like Volazocine presents a series of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during the synthesis of this compound, a benzomorphan derivative with significant pharmacological interest.
Troubleshooting Guide
This guide addresses common problems encountered during this compound synthesis, offering potential causes and solutions to streamline the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of N-demethylation | Incomplete reaction; Degradation of the starting material. | Modify the N-demethylation procedure. One approach is to use a modified procedure of Rice, which has been shown to achieve high yields (e.g., 94%) for the key norbenzomorphan intermediate. |
| Formation of Stereoisomeric Mixtures | Lack of stereocontrol during the cyclization step. | The mercuric acetate cyclization is a key step that can lead to a mixture of isomers.[1] The ratio of these isomers can be influenced by the reaction conditions. For example, the presence of triethylamine (Et3N) can alter the product distribution.[1] Careful control of reagents and reaction conditions is crucial. |
| Low Overall Yield | The multi-step nature of the synthesis can lead to cumulative product loss. For instance, a five-step synthesis of related benzomorphans resulted in overall yields of 5-14%.[2] | Optimize each step of the synthesis individually before proceeding to the next. Pay close attention to purification techniques at each stage to minimize loss. |
| Difficulty in Purification | Similar polarities of the desired product and byproducts. | Utilize appropriate chromatographic techniques. For more complex separations, consider derivatization to alter the polarity of the target compound, followed by cleavage of the directing group. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the benzomorphan core of this compound?
A common precursor for related benzomorphan structures is 4-methyl-3-propylpyridine, which can be used in a multi-step synthesis to generate the core structure.[2] Another approach starts from trans-3,4-dihydro-4-(2-dimethylaminoethyl)-6-methoxy-3-methyl-1(2H)-naphthalenone.[1]
Q2: What is a critical step for achieving the desired stereochemistry in benzomorphan synthesis?
The cyclization step is critical for establishing the stereochemistry of the final product. For example, mercuric acetate-mediated cyclization can yield a mixture of α and β isomers.[1] The choice of reagents and reaction conditions during this step is paramount for controlling the stereochemical outcome. Structure-activity relationships in benzomorphans are highly dependent on their stereochemistry.[3]
Q3: Are there alternative synthetic routes to the benzomorphan skeleton?
Yes, various synthetic strategies for the benzomorphan ring system have been developed. One of the foundational approaches was established by May and his colleagues.[4] Research continues to explore more efficient and stereoselective methods.
Q4: How can the N-cyclopropylmethyl group of this compound be introduced?
The N-cyclopropylmethyl group is typically introduced by alkylating the corresponding secondary amine (norbenzomorphan) intermediate. This is a common strategy in the synthesis of N-substituted benzomorphans.[5]
Experimental Protocols
A generalized protocol for the synthesis of a benzomorphan core, based on related literature, is provided below. Note that specific conditions may need to be optimized for this compound.
Key Step: Mercuric Acetate Cyclization
-
Preparation: Dissolve the precursor, trans-1,2-dihydro-1-(2-methylaminoethyl)-7-methoxy-2-methylnaphthalene, in an appropriate solvent.[1]
-
Reaction: Add mercuric acetate to the solution. The reaction can be run with or without an additive like triethylamine (Et3N) to influence the product ratio.[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction and perform an appropriate workup to isolate the crude product mixture.
-
Purification: Separate the resulting isomers (e.g., 9α-methyl-8α-hydroxy-6,7-benzomorphan and the 9β-methyl isomer) using column chromatography.[1]
Yield Data for a Representative Cyclization Step [1]
| Condition | 9α-methyl-8α-hydroxy-6,7-benzomorphan | Corresponding Acetate | 9β-methyl-8α-hydroxy-6,7-benzomorphan |
| Without Et3N | 49% | 13% | 5% |
| With Et3N | 16% | 37% | 0% |
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-substituted benzomorphans like this compound.
References
- 1. Synthesis and pharmacology of 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activities of 2,5-dimethyl-2'-hydroxy-9alpha- and -beta-propyl-6,7-benzomorphans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 2,5-Dimethyl-2'-hydroxy-9 alpha- and 9 beta-(3-methylbutyl)-6,7-benzomorphans and N-substituted compounds in the 9 alpha-(3-methylbutyl) series: chemistry, pharmacology, and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Vehicle Effects in Volazocine Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of vehicles in animal studies involving Volazocine.
Vehicle Selection and Troubleshooting
Proper vehicle selection is critical to ensure the reliable and accurate assessment of this compound's pharmacological effects. The following resources provide guidance on selecting an appropriate vehicle and troubleshooting common issues.
FAQs on Vehicle Selection
Q1: How do I choose the right vehicle for my this compound study?
A1: The selection of an appropriate vehicle for this compound, a kappa opioid receptor agonist, depends on several factors, including its physicochemical properties, the intended route of administration, and the duration of the study. This compound has a calculated XLogP3 of 2.9, suggesting it is somewhat lipophilic and may have limited aqueous solubility.[1] A tiered approach to vehicle selection is recommended.
Q2: What are the first-tier vehicles I should consider for this compound?
A2: For initial studies, especially for oral administration, simple aqueous vehicles should be evaluated first. These include:
-
Saline (0.9% NaCl): Suitable for water-soluble compounds and is generally well-tolerated.[2]
-
Phosphate-Buffered Saline (PBS): Similar to saline but offers the advantage of maintaining a stable pH.[3]
-
Aqueous suspensions using agents like Carboxymethylcellulose (CMC): Useful for compounds that are not fully soluble in water.[2]
Q3: My this compound is not soluble in aqueous vehicles. What are my next options?
A3: If this compound's solubility is insufficient in simple aqueous vehicles, you can explore the use of co-solvents or alternative vehicle systems. It is crucial to use the lowest concentration of any organic solvent necessary to achieve solubilization to minimize potential toxicity.[3] Options include:
-
A small percentage of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) in saline or PBS.
-
Lipid-based vehicles such as corn oil or sesame oil for highly lipophilic compounds, particularly for oral or subcutaneous administration.[2]
Q4: What are the potential adverse effects of common vehicles?
A4: Many commonly used vehicles can have their own biological effects, which can confound experimental results. For example:
-
DMSO: Can cause skin irritation and may enhance the absorption of other substances through the skin.[4] While it has low systemic toxicity, it's important to use it at low concentrations.[5][6]
-
PEG 400: Generally considered safe, but high concentrations can lead to adverse effects such as loose stools in rats and potential kidney damage with prolonged use at high doses.[7][8]
-
Carboxymethylcellulose (CMC): Considered safe for all animal species and is a suitable vehicle for long-term reproductive studies in rats.[9][10] However, some studies have noted marginal decreases in body weight and increased motor activity with long-term administration.[11]
Q5: How can I minimize the impact of the vehicle on my study results?
A5: To minimize vehicle-related artifacts, you should:
-
Use the simplest and least toxic vehicle that can adequately solubilize or suspend this compound at the desired concentration.
-
Administer the lowest possible volume of the vehicle.
-
Always include a vehicle-only control group in your experimental design to differentiate the effects of the vehicle from those of this compound.
-
Habituate animals to the administration procedure (e.g., gavage, injection) to reduce stress-related responses that can be confounded with drug effects.[12][13]
Quantitative Data on Common Vehicles
The following table summarizes the toxicity of several common vehicles used in rodent studies. It is essential to consult detailed toxicological data and institutional guidelines when selecting a vehicle and determining the appropriate dosage.
| Vehicle | Animal | Route of Administration | LD50 | NOAEL (No-Observed-Adverse-Effect Level) | Potential Adverse Effects |
| Dimethyl Sulfoxide (DMSO) | Rat | Oral | 14.5 - 28.3 g/kg[14] | 300 mg/kg/day[5] | Skin and gastric irritant, potential for carrying other substances through the skin.[4][14] |
| Mouse | Oral | 16.5 - 21.4 g/kg[14] | - | Decreased motor activity at non-lethal doses.[14] | |
| Polyethylene Glycol 400 (PEG 400) | Rat | Oral | 14 - 50 g/kg[15] | - | Loose stools at concentrations of 50% or higher.[7] |
| Mouse | Intraperitoneal | 9.2 g/kg[16] | - | Can cause pain upon injection.[16] | |
| Carboxymethylcellulose Sodium (CMC) | Rat | Oral | - | Considered safe for all animal species.[9] | Marginal decrease in body weight and increased motor activity with prolonged use.[11] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Carboxymethylcellulose (CMC) Suspension
Objective: To prepare a 0.5% (w/v) CMC suspension for oral administration.
Materials:
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Weigh the appropriate amount of CMC powder to achieve a final concentration of 0.5% (e.g., 0.5 g for 100 mL of vehicle).
-
In a sterile container, add the CMC powder to the desired volume of sterile water or saline.
-
Place the container on a magnetic stirrer and stir continuously until the CMC is fully dissolved and the solution is clear and homogenous. This may take several hours.
-
Store the prepared suspension at 4°C. Ensure to bring the suspension to room temperature and mix well before each use.
Protocol 2: Preparation of a 10% DMSO in Saline Solution
Objective: To prepare a 10% (v/v) DMSO in saline solution for intraperitoneal injection.
Materials:
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Sterile 0.9% saline
-
Sterile tubes or vials
Procedure:
-
In a sterile tube, add 1 part sterile DMSO.
-
Add 9 parts sterile 0.9% saline to the tube.
-
Gently mix the solution until it is homogenous.
-
Prepare this solution fresh before each use if possible, or store at room temperature for a short period. Visually inspect for any precipitation before administration.
Visualizations
References
- 1. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. gnpublication.org [gnpublication.org]
- 7. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26284H [pubs.rsc.org]
- 8. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of sodium carboxymethyl cellulose for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Handling and Vehicle Injections on Adrenocorticotropic and Corticosterone Concentrations in Sprague–Dawley Compared with Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Analysis of Volazocine and Ketazocine Efficacy
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of pharmacological characterization between volazocine and ketazocine, hindering a direct, data-driven comparison of their efficacy. While ketazocine is a well-established kappa opioid receptor (KOR) agonist extensively used in research, this compound remains a largely uncharacterized compound that was never brought to market.
This guide synthesizes the available data for ketazocine, outlines standard experimental protocols for evaluating the efficacy of such opioid analgesics, and presents relevant signaling pathways. The absence of quantitative data for this compound precludes its inclusion in comparative tables and limits the scope of this analysis to a descriptive overview based on its classification as a benzomorphan opioid analgesic.
Introduction to this compound and Ketazocine
Both this compound and ketazocine belong to the benzomorphan class of synthetic opioids. Ketazocine is a prototypical KOR agonist and has been instrumental in the classification and study of opioid receptors.[1] Its activation of the KOR is known to produce analgesia (pain relief), sedation, and, at higher doses, dysphoria and hallucinations.[1] In contrast, information on this compound is sparse, with its existence primarily documented in chemical databases and a patent for its synthesis.[2] It is categorized as an opioid analgesic, but detailed studies on its receptor binding profile and in vivo efficacy are not publicly available.
Comparative Data on Efficacy
Due to the lack of published experimental data for this compound, a quantitative comparison of its efficacy with ketazocine is not possible. The following table summarizes the available qualitative information.
| Feature | This compound | Ketazocine |
| Drug Class | Benzomorphan Opioid Analgesic | Benzomorphan Opioid Analgesic |
| Primary Mechanism | Presumed Opioid Receptor Agonist | Kappa Opioid Receptor (KOR) Agonist |
| Reported Effects | Analgesic (presumed) | Analgesia, Sedation, Dysphoria, Hallucinations |
| Marketing Status | Never Marketed | Research Compound (Not Marketed for clinical use) |
Experimental Protocols for Efficacy Assessment
The evaluation of the analgesic efficacy of opioid compounds like this compound and ketazocine typically involves a combination of in vitro and in vivo experimental assays.
In Vitro Assays
Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound to specific opioid receptor subtypes (μ, δ, κ). The inhibition constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating higher affinity.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cell lines or animal brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (e.g., this compound or ketazocine).
-
Filtration: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured, and the data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding).
-
Ki Calculation: The IC50 is converted to the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay: This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding, providing an indication of the compound's efficacy (agonist, partial agonist, or antagonist).
-
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptor are prepared.
-
Incubation: The membranes are incubated with the test compound and a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured to determine the extent of receptor activation.
-
In Vivo Assays
Animal Models of Analgesia: These models are used to assess the pain-relieving effects of a compound in living organisms. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, is a key metric.
-
Tail-Flick Test: This test measures the latency of a rodent to flick its tail away from a source of thermal pain (e.g., a beam of light). An increase in the tail-flick latency after drug administration indicates an analgesic effect.[3][4][5][6][7][8]
-
Protocol Outline:
-
A focused beam of light is applied to the animal's tail.
-
The time taken for the animal to flick its tail is recorded.
-
The test is repeated after administration of the test compound.
-
-
-
Hot-Plate Test: This test measures the reaction time of an animal placed on a heated surface. An increased latency to lick its paws or jump is indicative of analgesia.[9][10][11][12][13][14][15]
-
Protocol Outline:
-
The animal is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
The time until the animal exhibits a pain response (e.g., paw licking, jumping) is recorded.
-
The test is repeated after administration of the test compound.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the kappa opioid receptor signaling pathway and the general workflows for the experimental protocols described above.
Conclusion
A direct and quantitative comparison of the efficacy of this compound and ketazocine is not feasible due to the absence of published pharmacological data for this compound. Ketazocine is a well-characterized kappa opioid receptor agonist that serves as a valuable tool in opioid research. The standard experimental protocols for assessing the efficacy of such compounds involve a combination of in vitro binding and functional assays, as well as in vivo models of analgesia. Further research, should it be undertaken, would be necessary to elucidate the pharmacological profile of this compound and enable a meaningful comparison with established compounds like ketazocine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. web.mousephenotype.org [web.mousephenotype.org]
- 4. protocols.io [protocols.io]
- 5. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 6. Tail-flick test [protocols.io]
- 7. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Hot-plate analgesia testing [bio-protocol.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Receptor Binding Affinities of Volazocine and U-50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two synthetic opioid compounds, Volazocine and U-50,488. The information presented herein is intended to assist researchers in understanding the pharmacological profiles of these molecules and to provide a basis for further investigation into their therapeutic potential.
Introduction
This compound and U-50,488 are both synthetic opioids that primarily interact with the kappa-opioid receptor (KOR). U-50,488 is a well-characterized, highly selective KOR agonist, often used as a reference compound in research. This compound is a structurally distinct compound also known to possess KOR agonist activity. This guide will objectively compare their binding affinities for the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ), based on available experimental data.
Data Presentation: Receptor Binding Affinities
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Kappa Opioid Receptor (Ki, nM) | Mu Opioid Receptor (Ki, nM) | Delta Opioid Receptor (Ki, nM) | Selectivity (Mu/Kappa) | Selectivity (Delta/Kappa) |
| U-50,488 | 1.8 | 330 | 1400 | ~183-fold | ~778-fold |
| This compound | 1.1 | 180 | 1200 | ~164-fold | ~1091-fold |
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for opioid receptor binding is most commonly achieved through radioligand binding assays. This technique involves the use of a radiolabeled ligand with known affinity for the receptor of interest and measuring the ability of a competing unlabeled ligand (the compound being tested) to displace it.
Objective: To determine the binding affinity (Ki) of this compound and U-50,488 for the kappa, mu, and delta opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligands:
-
[³H]-U-69,593 (for kappa receptor binding)
-
[³H]-DAMGO (for mu receptor binding)
-
[³H]-DPDPE (for delta receptor binding)
-
-
Test Compounds: this compound and U-50,488
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target opioid receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each test compound and radioligand:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of naloxone (e.g., 10 µM).
-
Competition Binding: Receptor membranes + radioligand + varying concentrations of the test compound (this compound or U-50,488).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Upon binding to the kappa-opioid receptor, both this compound and U-50,488 initiate intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. Additionally, G-protein activation can modulate ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Another important signaling pathway involves the recruitment of β-arrestin proteins. Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then serves as a binding site for β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Experimental Workflow
The following diagram outlines the general workflow for comparing the receptor binding affinity of two compounds using a radioligand binding assay.
Validating the Analgesic Effects of Volazocine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is an opioid analgesic belonging to the benzomorphan class of compounds.[1] It is characterized as a kappa-opioid receptor (KOR) agonist, a mechanism that has been a target for the development of analgesics with a potentially different side-effect profile compared to traditional mu-opioid receptor agonists like morphine. This guide provides a comparative analysis of this compound's potential analgesic effects against other opioid and non-opioid alternatives, supported by available experimental data and methodologies.
Due to the fact that this compound was never marketed, publicly available quantitative preclinical data on its analgesic efficacy is limited.[1] Therefore, this guide will draw comparisons based on the known pharmacology of closely related benzomorphan derivatives and other kappa-opioid agonists, alongside data from marketed alternatives.
Comparison of Analgesic Compounds
The following table summarizes the key characteristics of this compound and its comparators.
| Compound | Class | Mechanism of Action | Available Data Type | Key Characteristics |
| This compound | Opioid, Benzomorphan | Kappa-opioid receptor agonist | Preclinical (Qualitative) | Potential for analgesia with a different side-effect profile than mu-opioid agonists. |
| Pentazocine | Opioid, Benzomorphan | Kappa-opioid receptor agonist and weak mu-opioid receptor antagonist | Preclinical & Clinical | Analgesic effects demonstrated in various animal models and in postoperative pain in humans. |
| Bremazocine | Opioid, Benzomorphan | Potent kappa-opioid receptor agonist | Preclinical | Reported to be 3-4 times more potent than morphine in hot plate and tail flick tests. |
| Morphine | Opioid, Phenanthrene | Mu-opioid receptor agonist | Preclinical & Clinical | Gold standard opioid analgesic, potent but with significant side effects. |
| VVZ-149 (Opiranserin) | Non-Opioid | GlyT2 and 5HT2A dual antagonist | Clinical | Demonstrated efficacy in reducing postoperative pain and opioid consumption. |
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, this section presents data for comparator compounds to provide a reference for analgesic efficacy.
Table 1: Preclinical Analgesic Potency of Opioid Comparators
| Compound | Animal Model | Test | Potency (Compared to Morphine) | Reference |
| Bremazocine | Rodent | Hot Plate & Tail Flick | 3-4x more potent | [2] |
| Pentazocine | Rat | Electrical Stimulation Escape | Dose-dependent increase in escape threshold | [2] |
Table 2: Clinical Efficacy of VVZ-149 in Postoperative Pain
| Parameter | VVZ-149 Group | Placebo Group | p-value | Reference |
| SPID-12 (Sum of Pain Intensity Difference over 12h) | Significantly higher | Lower | <0.05 | Not specified |
| Opioid Consumption | Significantly lower | Higher | <0.05 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of analgesic studies. The following are outlines of standard experimental protocols used to evaluate the compounds discussed.
Hot Plate Test
-
Principle: This test assesses the response to a thermal pain stimulus.
-
Apparatus: A metal plate is heated to a constant temperature (e.g., 55°C).
-
Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Endpoint: An increase in the latency period after drug administration indicates an analgesic effect.
Tail Flick Test
-
Principle: This test also measures the response to a thermal pain stimulus, specifically targeting a spinal reflex.
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The time taken for the animal to "flick" its tail away from the heat source is measured.
-
Endpoint: A longer tail-flick latency after drug administration suggests analgesia.
Acetic Acid-Induced Writhing Test
-
Principle: This is a chemical-induced visceral pain model.
-
Procedure: An intraperitoneal injection of a dilute acetic acid solution is administered to a mouse, which induces characteristic stretching and writhing movements. The number of writhes is counted over a specific period.
-
Endpoint: A reduction in the number of writhes in drug-treated animals compared to a control group indicates analgesic activity.
Clinical Trial Protocol for Postoperative Pain (Example: VVZ-149)
-
Design: A randomized, double-blind, placebo-controlled study.
-
Population: Patients undergoing a specific surgical procedure (e.g., laparoscopic colectomy).
-
Intervention: Administration of the investigational drug (e.g., VVZ-149) or placebo post-surgery.
-
Primary Endpoint: Sum of Pain Intensity Difference (SPID) over a defined period (e.g., 12 hours), measured using a numerical rating scale (NRS).
-
Secondary Endpoints: Total opioid consumption, time to first rescue medication, and patient-reported outcomes.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
This compound, as a kappa-opioid receptor agonist, is presumed to initiate a signaling cascade that ultimately leads to an analgesic effect. This pathway typically involves the inhibition of neuronal activity.
Caption: Simplified signaling cascade initiated by this compound binding to the kappa-opioid receptor.
General Workflow for Preclinical Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic potential of a new chemical entity (NCE) like this compound in preclinical models.
Caption: A generalized workflow for the preclinical evaluation of a novel analgesic compound.
Conclusion
This compound, as a kappa-opioid receptor agonist, represents a pharmacological approach to analgesia that is distinct from traditional mu-opioid agonists. While the lack of extensive, publicly available quantitative data for this compound presents a challenge for a direct and robust comparison, the information available for other benzomorphans and kappa-opioid agonists like Pentazocine and Bremazocine suggests a potential for significant analgesic activity.
In comparison to the non-opioid alternative VVZ-149, which has demonstrated clinical efficacy in a multimodal analgesic setting, the potential benefits of a kappa-opioid agonist like this compound would need to be carefully weighed against its potential side-effect profile, which can include dysphoria and sedation.
Further preclinical studies, should they be undertaken, would be necessary to fully elucidate the analgesic profile of this compound. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation and for understanding its potential place in the landscape of pain therapeutics.
References
A Comparative Analysis of Volazocine and Other Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Volazocine and other well-characterized kappa opioid receptor (KOR) agonists, including U-50,488, Salvinorin A, and Pentazocine. The objective is to present a comprehensive cross-validation of their effects, focusing on their receptor binding, functional signaling, and in vivo outcomes related to analgesia and aversion. All quantitative data are summarized in comparative tables, and detailed experimental methodologies are provided.
Introduction to Kappa Opioid Receptor Agonists
The kappa opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in modulating pain, mood, and addiction. Agonists of the KOR have been investigated for their potent analgesic properties. However, their clinical utility has been hampered by centrally-mediated side effects, including dysphoria, sedation, and hallucinations.[1][2] A key area of current research is the development of biased KOR agonists that selectively activate the G-protein signaling pathway, which is thought to mediate the desired analgesic effects, while avoiding the β-arrestin pathway, which is implicated in the aversive effects.[2][3]
This compound is a benzomorphan derivative with potential analgesic activity.[4] However, it was never marketed, and detailed public-domain data on its pharmacological profile is scarce. This guide aims to contextualize this compound by comparing its known characteristics with those of more extensively studied KOR agonists.
Quantitative Comparison of KOR Agonists
The following tables summarize the available quantitative data for this compound and other selected KOR agonists. This data allows for a direct comparison of their binding affinities, functional potencies, and in vivo effects.
Table 1: In Vitro Pharmacological Profile at the Kappa Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | G-Protein Pathway Potency (EC50/IC50, nM) | β-Arrestin Recruitment Potency (EC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| U-50,488 | 1.2 - 12 | 8.2 (GTPγS) | Data Not Available |
| Salvinorin A | 2.66 - 16 | 4.73 (cAMP inhibition) | 10.5 |
| Pentazocine | 7.6 | 40 (GTPγS) | Data Not Available |
Table 2: In Vivo Effects of KOR Agonists
| Compound | Analgesic Potency (ED50, mg/kg) | Model | Aversive Effects (Dose, mg/kg) | Model |
| This compound | Data Not Available | Data Not Available | ||
| U-50,488 | 6.28 - 6.7 | Mouse Tail-Flick/Tail-Withdrawal | 2.0 - 10 | Mouse Conditioned Place Aversion |
| Salvinorin A | 2.1 | Mouse Tail-Withdrawal | 0.04 - 3.2 | Rat/Mouse Conditioned Place Aversion |
| Pentazocine | 11.0 - 13.0 | Rat Tail-Immersion | Produces dysphoria in humans | Clinical Reports |
Signaling Pathways of Kappa Opioid Receptor Agonists
Activation of the KOR by an agonist can initiate two primary intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can significantly influence the pharmacological profile of a KOR agonist.
G-Protein Signaling Pathway
The canonical G-protein signaling pathway is initiated upon agonist binding, leading to a conformational change in the receptor and the activation of heterotrimeric G proteins (Gi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This pathway is believed to be the primary mediator of the analgesic effects of KOR agonists.
β-Arrestin Signaling Pathway
Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestin proteins are recruited to the receptor. This recruitment uncouples the receptor from G-proteins, leading to desensitization and internalization of the receptor. In addition to its role in desensitization, β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. One such pathway involves the activation of mitogen-activated protein kinases (MAPKs) like p38. The β-arrestin pathway has been linked to the aversive and dysphoric effects of KOR agonists.[2]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Tail-Flick/Tail-Immersion Test for Analgesia
This assay is a widely used method to assess the analgesic properties of compounds in rodents. It measures the latency of the animal to withdraw its tail from a source of thermal noxious stimulus.
Protocol:
-
Animal Acclimatization: Mice or rats are habituated to the testing environment and handling for several days prior to the experiment.
-
Baseline Latency Measurement: The animal's tail is immersed in a water bath maintained at a constant temperature (typically 50-55°C), or a radiant heat source is focused on the tail. The time taken for the animal to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound, U-50,488) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency Measurement: At predetermined time points after drug administration, the tail-withdrawal latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose that produces 50% of the maximum effect, is then calculated from the dose-response curve.
Conditioned Place Aversion (CPA) for Dysphoria
The CPA paradigm is used to assess the aversive or rewarding properties of a drug. It is based on the principle that animals will avoid a context that has been previously paired with an aversive experience.
Protocol:
-
Apparatus: A three-chambered apparatus is typically used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning (Day 1): The animal is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning (Days 2-3): This phase typically involves two daily sessions. In one session, the animal receives a vehicle injection and is confined to one of the conditioning chambers. In the other session, the animal receives the test drug (e.g., U-50,488, Salvinorin A) and is confined to the other conditioning chamber. The drug-paired chamber is counterbalanced across animals.
-
Test (Day 4): The animal is placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A CPA score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase. A negative score indicates aversion.
Conclusion
This comparative guide highlights the pharmacological profiles of several key KOR agonists. While substantial data exists for compounds like U-50,488, Salvinorin A, and Pentazocine, allowing for a detailed cross-validation of their effects, there is a significant lack of publicly available quantitative data for this compound. This information gap prevents a direct quantitative comparison and underscores the need for further research to fully characterize its pharmacological properties. The provided data on established KOR agonists serves as a valuable benchmark for the evaluation of novel compounds targeting this receptor system. The detailed experimental protocols and signaling pathway diagrams offer a foundational resource for researchers in the field of opioid pharmacology and drug development.
References
- 1. onelook.com [onelook.com]
- 2. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naloxone-induced conditioned place aversion score and extinction period are higher in C57BL/6J morphine-dependent mice than in Swiss: Role of HPA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Volazocine and Cyclazocine: Unveiling Pharmacological Nuances
In the landscape of synthetic opioids, the benzomorphan class of compounds has been a fertile ground for the development of analgesics with complex pharmacological profiles. Among these, Volazocine and cyclazocine represent two structurally related molecules with distinct developmental histories and receptor interaction profiles. This guide provides a comparative analysis of this compound and cyclazocine, summarizing their pharmacological properties, and presenting available experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Introduction to this compound and Cyclazocine
This compound is a benzomorphan opioid analgesic that was synthesized but never commercially marketed.[1][2] Consequently, detailed public information regarding its specific receptor binding affinities and functional activity is scarce. It is known chemically as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[1]
Cyclazocine , on the other hand, has been the subject of more extensive research. It is characterized as a mixed opioid agonist-antagonist.[3] Specifically, it acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist, while also possessing a high affinity for the delta-opioid receptor (DOR).[3][4] Cyclazocine has been investigated for its potential in pain management and the treatment of opioid addiction.[3][5] However, its clinical utility has been hampered by psychotomimetic, dysphoric, and hallucinatory side effects.[5]
Quantitative Data Summary
Due to the limited availability of public data for this compound, a direct quantitative comparison of its receptor binding affinity and functional activity with cyclazocine is not possible. The following tables summarize the available data for cyclazocine's interaction with opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of Cyclazocine
| Ligand | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |
| (-)-α-Cyclazocine | 0.48 | Not Reported | Not Reported | [6] |
| Cyclazocine (unspecified isomer) | 0.2 | 11 | 70 (Described as a third, uncharacterized site) | [4] |
| 8-Carboxamidocyclazocine (a derivative) | 0.31 | 0.06 | 5.2 | [7] |
Note: Binding affinity (Ki) is the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Cyclazocine at Opioid Receptors
| Ligand | Receptor | Assay | Activity | Efficacy (Emax) | Potency (EC50) | Reference |
| Cyclazocine | MOR | GTPγS Binding | Partial Agonist | Lower than full agonists | Not specified | [8] |
| Cyclazocine | KOR | GTPγS Binding | Agonist | Not specified | Not specified | [8] |
Note: Functional activity assays like GTPγS binding measure the cellular response upon ligand binding. EC50 is the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable.
Signaling Pathways and Experimental Workflows
The interaction of opioids like cyclazocine with their receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
A common experimental workflow to determine the binding affinity of a compound to opioid receptors is the radioligand binding assay.
To assess the functional activity of a compound, a GTPγS binding assay can be employed. This assay measures the activation of G proteins, an early step in the signaling cascade.
Experimental Protocols
Radioligand Competition Binding Assay for Opioid Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.[9]
1. Membrane Preparation:
-
Homogenize brain tissue or cells expressing the target opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-naloxone for MOR), and varying concentrations of the test compound (e.g., cyclazocine).
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used in place of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the G protein activation following receptor agonism.[10][11]
1. Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, GDP (guanosine diphosphate), and varying concentrations of the test compound (e.g., cyclazocine).
-
Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) to allow for G protein activation and the binding of [³⁵S]GTPγS.
3. Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the specific binding of [³⁵S]GTPγS at each concentration of the test compound.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[12][13]
1. Cell Culture:
-
Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 cells).
2. Assay Procedure:
-
Treat the cells with varying concentrations of the test compound (e.g., cyclazocine).
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate the cells for a specified period.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the cAMP response.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and cyclazocine. While both are members of the benzomorphan class of opioids, a significant disparity exists in the publicly available data for each compound. Cyclazocine is well-characterized as a mixed agonist-antagonist with a complex receptor interaction profile, and its binding and functional data provide a basis for understanding its pharmacological effects. In contrast, the lack of published experimental data for this compound, a consequence of its undeveloped status, precludes a direct and detailed comparison. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and to further elucidate the pharmacological nuances of these and other novel opioid compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. onelook.com [onelook.com]
- 3. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Volazocine and Pentazocine: A Comparative Guide Based on Available Evidence
A comparative analysis of the analgesic agents Volazocine and Pentazocine reveals a significant disparity in the available scientific literature. While Pentazocine is a well-characterized opioid analgesic with extensive clinical data, this compound, a structurally related benzomorphan derivative, was never marketed and consequently has a very limited research footprint. This guide provides a comprehensive overview of the existing data for both compounds, offering a comparative perspective rooted in their shared chemical heritage and the established pharmacology of their drug class.
Introduction to this compound and Pentazocine
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1][2] Despite its synthesis and classification, it was never introduced to the market, and as a result, there is a notable absence of clinical or extensive preclinical data regarding its analgesic efficacy and safety profile.
Pentazocine, also a benzomorphan derivative, is a synthetically prepared opioid analgesic that has been used for the management of moderate to severe pain.[3][4] It is known for its mixed agonist-antagonist activity at opioid receptors.[4][5]
Mechanism of Action and Signaling Pathways
Pentazocine exerts its analgesic effects through a complex interaction with multiple opioid receptors. It is primarily an agonist at the kappa-opioid receptors (KOR) and a weak antagonist or partial agonist at the mu-opioid receptors (MOR).[4][5] Agonism at the KOR is believed to be the principal mechanism for its analgesic properties.[4] Additionally, Pentazocine has been reported to interact with sigma receptors.[5]
The activation of KOR by Pentazocine initiates a signaling cascade that leads to a reduction in pain transmission. This involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization.[4]
References
Benchmarking Volazocine: A Comparative Analysis Against Selective Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the benzomorphan opioid analgesic, Volazocine, against a panel of selective kappa opioid receptor (KOR) agonists: U-50488, Salvinorin A, GR-89696, and Nalfurafine. The objective is to benchmark the pharmacological profile of this compound and to furnish researchers with the necessary data and methodologies to evaluate its potential as a KOR-targeted therapeutic.
At a Glance: Comparative Pharmacological Data
A critical aspect of benchmarking is the direct comparison of quantitative pharmacological data. The following tables summarize the available in vitro and in vivo data for this compound and the selected selective KOR agonists. It is important to note that direct comparative studies including this compound are limited; therefore, data from various sources are presented.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| U-50488 | 0.2 - 114 | 370 - 6100 | >10,000 | 1.8 - 53.5 | >87 |
| Salvinorin A | ~2.4 | >10,000 | >10,000 | >4167 | >4167 |
| GR-89696 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Nalfurafine | ~0.025 | ~1.66 | ~21.3 | ~66.4 | ~852 |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation). Data is compiled from multiple sources and should be interpreted with caution.
Table 2: In Vitro Functional Activity (EC50, nM)
| Compound | GTPγS Binding Assay (KOR) | cAMP Inhibition Assay (KOR) | β-Arrestin Recruitment (KOR) |
| This compound | Data not available | Data not available | Data not available |
| U-50488 | ~9.31 | Data not available | Potent recruitment |
| Salvinorin A | ~6.11 | Full Agonist | Potent recruitment |
| GR-89696 | Data not available | Data not available | Data not available |
| Nalfurafine | 0.025 - 0.11 | Full Agonist | Weaker recruitment |
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Hot-Plate Test (Thermal Nociception) | Writhing Test (Visceral Pain) |
| This compound | Data not available | Data not available |
| U-50488 | ~6.28 | More effective than in thermal tests[1] |
| Salvinorin A | More potent than U-50488[2] | Effective |
| GR-89696 | Data not available | Data not available |
| Nalfurafine | ~0.05 - 0.15 | Effective |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of KOR activation by these ligands, it is essential to visualize the underlying signaling cascades and the experimental procedures used to measure them.
Kappa Opioid Receptor (KOR) Signaling Pathway
Activation of the KOR, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit dissociates and can modulate ion channels. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.
Experimental Workflow: GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Detailed Experimental Protocols
Reproducibility and the ability to independently verify findings are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand: [³H]diprenorphine (non-selective), [³H]U-69,593 (kappa-selective), [³H]DAMGO (mu-selective), or [³H]DPDPE (delta-selective).
-
Test compounds: this compound, U-50488, Salvinorin A, GR-89696, Nalfurafine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw cell membrane aliquots on ice.
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of radioligand at a final concentration near its Kd.
-
50 µL of test compound at various concentrations.
-
50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and comparator compounds in activating G-proteins via the kappa opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the kappa opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled GTPγS.
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
To each well of a 96-well plate, add cell membranes, GDP (final concentration 10-30 µM), and the test compound at various concentrations.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Hot-Plate Test for Analgesia
Objective: To assess the thermal antinociceptive effects of this compound and comparator compounds in rodents.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compounds and vehicle control.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after injection, place the animal on the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency to the first nociceptive response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group. Data can be expressed as the percentage of maximal possible effect (%MPE).
Conclusion
This guide provides a framework for the comparative analysis of this compound against selective KOR agonists. While a complete dataset for this compound remains to be fully elucidated in direct comparative studies, the provided methodologies and the data for established KOR agonists offer a robust starting point for researchers. The distinct pharmacological profiles of the selective agonists, particularly in terms of their signaling bias and in vivo effects, highlight the nuanced landscape of KOR pharmacology. Further investigation into the specific binding and functional properties of this compound is crucial to accurately position it within this landscape and to determine its therapeutic potential.
References
A Comparative Pharmacological Guide: Bremazocine vs. the Elusive Volazocine
An Examination of Two Benzomorphan Opioids for Researchers and Drug Development Professionals
In the complex landscape of opioid pharmacology, the benzomorphan class of compounds has yielded molecules with diverse and intriguing profiles. Among these are bremazocine, a well-characterized kappa-opioid receptor (KOR) agonist, and volazocine, a lesser-known analogue. This guide provides a detailed comparison of their pharmacological profiles, leveraging available experimental data for bremazocine and contextualizing the limited information on this compound. The objective is to offer a clear, data-driven resource for researchers exploring the structure-activity relationships and therapeutic potential of this chemical class.
Overview and Chemical Structures
Both bremazocine and this compound belong to the 2,6-methano-3-benzazocine family. Bremazocine is recognized as a potent KOR agonist and a mu-opioid receptor (MOR) antagonist. This mixed profile contributes to its potent analgesic effects, which are unfortunately accompanied by significant dysphoric and psychotomimetic side effects that have limited its clinical utility[1][2][3].
This compound, in contrast, is an opioid analgesic that was never commercially marketed[4]. Publicly available pharmacological data on this compound is scarce. It has been described qualitatively as a "strong, orally active agonist with narcotic–antagonist properties," a profile that suggests a mixed agonist-antagonist mechanism, potentially similar to other benzomorphans like pentazocine or bremazocine itself[5]. However, without quantitative binding or functional data, its precise receptor engagement remains poorly defined.
Quantitative Comparison of Pharmacological Data
Due to the limited data for this compound, this section primarily details the established profile of bremazocine. The profile for this compound is inferred from qualitative descriptions.
Receptor Binding Affinity
Receptor binding assays are crucial for determining a ligand's affinity (Ki) for its molecular targets. Bremazocine exhibits high affinity for the KOR and MOR, with lower affinity for the delta-opioid receptor (DOR). A study using [3H]bremazocine in mouse brain homogenates where MOR and DOR were knocked out revealed that the KOR gene accounts for approximately 14.5% of its binding sites, while MOR and DOR account for 68% and 27%, respectively, highlighting its promiscuity at these classical opioid receptors[6].
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
|---|---|---|---|---|
| Bremazocine | 1.4 | High Affinity | Moderate Affinity | [7] |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
Note: Specific Ki values for bremazocine at KOR and DOR can vary across studies and tissue types, but it is consistently characterized as a high-affinity KOR ligand.
In Vitro Functional Activity
Functional assays, such as GTPγS binding, measure the cellular response following receptor binding, defining a compound as an agonist, antagonist, or inverse agonist. Bremazocine is a potent agonist at KOR and has been shown to be an antagonist at MOR[8]. This dual action is a hallmark of its pharmacology. The description of this compound as having "agonist with narcotic–antagonist properties" suggests it may share this KOR agonist/MOR antagonist profile, but this remains unconfirmed experimentally[5].
Table 2: In Vitro Functional Profile
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) |
|---|---|---|
| Bremazocine | Antagonist (Ke = 1.6 nM)[8] | Potent Agonist[1][2] |
| This compound | Inferred Antagonist Activity | Inferred Agonist Activity |
In Vivo Pharmacological Effects
The ultimate pharmacological profile is determined by in vivo effects, which integrate receptor activity with pharmacokinetics and metabolism. Bremazocine is a potent analgesic, reported to be three to four times more potent than morphine in rodent models[1][2]. However, its therapeutic potential is hindered by dose-dependent side effects, including sedation, motor impairment, and significant dysphoria and psychotomimetic effects[1][3].
Table 3: Key In Vivo Effects
| Effect | Bremazocine | This compound |
|---|---|---|
| Analgesia | Potent analgesic activity[1][2] | Described as a "strong agonist"[5] |
| Respiratory Depression | Minimal to no respiratory depression[1][2] | Data Not Available |
| Psychotomimetic/Dysphoric Effects | Induces significant dysphoria and hallucinations[1][3] | Data Not Available |
| Motor Effects | Bimodal: low doses increase motor activity, high doses cause suppression | Data Not Available |
| Diuresis | Marked diuretic effect[1][2] | Data Not Available |
| Dependence Liability | Devoid of physical dependence liability in animal models[1][2] | Data Not Available |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor (KOR) Signaling Pathway
Bremazocine, as a KOR agonist, activates G-protein-coupled intracellular signaling cascades. The primary pathway involves the Gi/o protein, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Logical Comparison of Pharmacological Profiles
The diagram below illustrates the relationship between receptor activity and the resulting in vivo effects for bremazocine, and contrasts this with the inferred profile of this compound based on limited descriptions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological data. Below are standard protocols for key in vitro assays used to characterize opioid ligands.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hKOR).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound or Bremazocine) at various concentrations.
-
Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (at its Kd value), and varying concentrations of the test compound in assay buffer.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit; this assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, to quantify this activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest coupled to Gi/o proteins.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound (agonist) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled GTPγS (10 µM).
Procedure:
-
Preparation: Prepare serial dilutions of the test agonist.
-
Pre-incubation: In a 96-well plate, combine cell membranes (5-10 µg protein) with the test compound and GDP (e.g., 10 µM) in assay buffer. Incubate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Dry the filters and measure bound radioactivity via scintillation counting.
-
Data Analysis: Subtract non-specific binding from all values. Plot the specific [³⁵S]GTPγS binding as a percentage of the maximal response of a known full agonist against the log concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
The pharmacological profiles of bremazocine and this compound offer a study in contrasts: one is a well-documented, potent KOR tool compound whose clinical use is marred by its side effect profile, while the other remains an enigma with only qualitative descriptions in the literature. Bremazocine's established KOR agonism and MOR antagonism provide a clear basis for its potent, albeit complex, in vivo effects. For this compound, the description of a mixed agonist-antagonist profile strongly suggests activity at multiple opioid receptors, but a definitive characterization awaits empirical study using the standard assays detailed in this guide. Future research to elucidate the binding affinities and functional activities of this compound would be invaluable to the field, potentially revealing novel structure-activity insights within the benzomorphan class and aiding in the rational design of next-generation analgesics.
References
- 1. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands | MDPI [mdpi.com]
- 3. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentazocine [doi.usp.org]
- 7. Pentazocine - Wikipedia [en.wikipedia.org]
- 8. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 6: Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Volazocine in In Vivo Models: A Comparative Guide
A comprehensive comparison of in vitro and in vivo experimental data for the benzomorphan opioid analgesic, Volazocine, is currently not feasible due to the limited availability of published research. This compound is recognized as an opioid analgesic of the benzomorphan class; however, it was never marketed, and detailed public-domain data from in vitro and in vivo studies are scarce. [1]
To provide researchers, scientists, and drug development professionals with a valuable resource in line with the requested content type, this guide will instead focus on the general principles and methodologies for validating in vitro findings of a representative kappa opioid receptor (KOR) agonist in in vivo models. This will include hypothetical data for a KOR agonist, herein referred to as "KOR-Agonist-X," to illustrate the comparative process.
In Vitro Characterization of KOR-Agonist-X
The initial assessment of a novel compound like KOR-Agonist-X involves a series of in vitro assays to determine its pharmacological profile at the molecular and cellular level. These studies are crucial for establishing the compound's potency, selectivity, and mechanism of action.
Data Presentation: In Vitro Quantitative Data Summary
The following table summarizes hypothetical quantitative data for KOR-Agonist-X from various in vitro assays.
| Assay Type | Receptor Target | Parameter | Value |
| Radioligand Binding | Human KOR | Ki (nM) | 1.5 |
| Human MOR | Ki (nM) | 150 | |
| Human DOR | Ki (nM) | 350 | |
| [35S]GTPγS Functional Assay | Human KOR | EC50 (nM) | 5.2 |
| Emax (%) | 95 | ||
| cAMP Accumulation Assay | Human KOR | IC50 (nM) | 8.1 |
| β-Arrestin Recruitment Assay | Human KOR | EC50 (nM) | 45 |
Experimental Protocols: Key In Vitro Experiments
1.2.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of KOR-Agonist-X for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.
-
Methodology:
-
Cell membranes expressing the recombinant human opioid receptor subtypes are prepared.
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]diprenorphine for KOR) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (KOR-Agonist-X) are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The IC50 value (the concentration of KOR-Agonist-X that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
1.2.2. [35S]GTPγS Functional Assays
-
Objective: To assess the functional activity (potency - EC50, and efficacy - Emax) of KOR-Agonist-X as an agonist at the KOR.
-
Methodology:
-
Cell membranes expressing the KOR are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Increasing concentrations of KOR-Agonist-X are added.
-
Agonist binding to the G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit.
-
The amount of [35S]GTPγS incorporated into the Gα subunit is measured by scintillation counting.
-
Dose-response curves are generated to determine the EC50 and Emax values relative to a standard full agonist.
-
In Vivo Validation of KOR-Agonist-X
The promising in vitro profile of KOR-Agonist-X necessitates validation in living organisms to assess its physiological and behavioral effects, including therapeutic efficacy and potential side effects.
Data Presentation: In Vivo Quantitative Data Summary
The following table presents hypothetical quantitative data from in vivo studies with KOR-Agonist-X in rodent models.
| Animal Model | Pain Type | Efficacy Endpoint | ED50 (mg/kg) |
| Mouse Hot Plate Test | Acute Thermal | Increased Latency | 2.5 (s.c.) |
| Rat Formalin Test | Inflammatory | Reduced Paw Licking | 3.0 (i.p.) |
| Rat Rotarod Test | Motor Coordination | Motor Impairment | 10.0 (s.c.) |
Experimental Protocols: Key In Vivo Experiments
2.2.1. Mouse Hot Plate Test
-
Objective: To evaluate the analgesic efficacy of KOR-Agonist-X against acute thermal pain.
-
Methodology:
-
Mice are placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., hind paw licking or jumping) is recorded.
-
A baseline latency is established for each animal before drug administration.
-
Different doses of KOR-Agonist-X are administered (e.g., subcutaneously).
-
The latency is measured again at various time points after drug administration.
-
The dose required to produce a 50% maximal possible effect (ED50) is calculated.
-
2.2.2. Rat Rotarod Test
-
Objective: To assess the potential sedative or motor-impairing effects of KOR-Agonist-X.
-
Methodology:
-
Rats are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed.
-
The time each animal remains on the rod before falling is recorded as the baseline.
-
Different doses of KOR-Agonist-X are administered.
-
The animals are re-tested on the rotarod at set time intervals.
-
A significant decrease in the time spent on the rotarod compared to baseline indicates motor impairment.
-
Comparison and Correlation of In Vitro and In Vivo Findings
A critical step in drug development is establishing a correlation between in vitro activity and in vivo efficacy.
-
Potency Correlation: The high binding affinity (low Ki) and functional potency (low EC50) of KOR-Agonist-X at the KOR in vitro are consistent with its analgesic efficacy at relatively low doses (low ED50) in vivo.
-
Selectivity and Side Effects: The lower affinity of KOR-Agonist-X for MOR and DOR suggests a reduced likelihood of side effects typically associated with these receptors. The in vivo rotarod test helps to define the therapeutic window, comparing the effective analgesic dose with the dose that causes motor impairment.
-
Mechanism of Action: The agonist activity demonstrated in the [35S]GTPγS assay in vitro is validated by the analgesic response in vivo, which is a hallmark of KOR agonism.
Visualizing Pathways and Workflows
Signaling Pathway of a Kappa Opioid Receptor Agonist
Caption: KOR Agonist Signaling Pathway.
Experimental Workflow for Validating In Vitro Findings In Vivo
Caption: In Vitro to In Vivo Validation Workflow.
References
Safety Operating Guide
Proper Disposal Procedures for Volazocine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Volazocine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.
Understanding the Compound: this compound
This compound is an opioid analgesic of the benzomorphan class.[1] As a physiologically active substance, it must be handled with the care required for hazardous materials. While a comprehensive hazard assessment is not fully available, its pharmacological activity necessitates caution.
Safe Handling and Storage
Before any disposal procedures are initiated, it is crucial to adhere to proper handling and storage guidelines to minimize risk of exposure.
Handling:
-
Work in a well-ventilated area.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat or impervious clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep apart from foodstuff containers and incompatible materials.[1]
Disposal of this compound
As an investigational compound without specific federal disposal guidelines, this compound should be treated as a hazardous chemical waste. The primary recommended method of disposal is through a licensed environmental management vendor.
Institutional Protocol
Researchers must consult and adhere to their institution's specific policies and procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance. They can provide information on approved waste disposal vendors and procedures.[2]
General Disposal Procedure
The following steps outline a general procedure for the disposal of this compound.
Step 1: Segregation and Labeling
-
Segregate waste this compound from other laboratory waste streams.
-
Place the material in a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.
Step 2: Collection and Storage of Waste
-
Store the sealed waste container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]
-
The contractor will transport the waste to a permitted facility for final disposition, which is typically high-temperature incineration.[2]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[1]
-
Don Appropriate PPE: Wear chemical-impermeable gloves, safety goggles, and protective clothing.[1]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose of Waste: Dispose of all cleanup materials as hazardous waste through your institution's EHS department.
Chemical Inactivation (Experimental)
Disclaimer: The following information is provided for informational purposes only and is based on general chemical principles. These procedures have not been validated for this compound and should be considered experimental. Any attempt at chemical inactivation must be performed by trained personnel in a controlled laboratory setting, with appropriate safety precautions and subsequent analytical verification of degradation.
This compound possesses a tertiary amine and an N-cyclopropylmethyl group, which are potential sites for chemical degradation. Oxidative methods could potentially be employed to break down the molecule.
Potential Oxidative Degradation:
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can potentially oxidize the tertiary amine and other parts of the molecule.
-
Fenton's Reagent (Fe²⁺/H₂O₂): Generates highly reactive hydroxyl radicals that can lead to the degradation of organic compounds.
Experimental Protocol Outline (for research purposes only):
-
In a suitable reaction vessel within a fume hood, dissolve a small, known quantity of this compound in an appropriate solvent.
-
Slowly add a solution of the oxidizing agent (e.g., potassium permanganate or Fenton's reagent) in a stoichiometric excess.
-
Monitor the reaction for signs of degradation (e.g., color change).
-
After the reaction is complete, quench any remaining oxidizing agent.
-
Analyze the reaction mixture using appropriate analytical techniques (e.g., HPLC, GC-MS) to confirm the degradation of this compound and identify any byproducts.
-
Dispose of the resulting solution as hazardous waste.
Important Considerations:
-
The reaction conditions (e.g., temperature, pH, reaction time) would need to be optimized.
-
The degradation products may also be hazardous and must be properly characterized and disposed of.
Quantitative Data
Currently, there is no specific quantitative data available in the public domain regarding the disposal of this compound (e.g., concentration limits for disposal, specific quantities for neutralization). All disposal must comply with federal, state, and local regulations for hazardous waste.
| Parameter | Value | Source |
| Disposal Method | High-Temperature Incineration via Licensed Vendor | Institutional EHS Guidelines[2] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Environmental Protection Agency |
Visualizing the Disposal Workflow
The following diagrams illustrate the recommended workflow for routine disposal and spill management of this compound.
Caption: Routine Disposal Workflow for this compound.
Caption: Spill Management Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Volazocine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Volazocine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this potent opioid analgesic.
I. Understanding the Hazards
This compound is a benzomorphan opioid analgesic.[1] While a comprehensive hazard profile for this compound is not fully established, its classification as an opioid necessitates stringent handling procedures due to its potential physiological activity. Compounds in the benzomorphan class can have a range of effects, including sedation and ataxia.[2]
Safety Data Summary
| Parameter | Information | Source |
| CAS Number | 15686-68-7 | TargetMol SDS[3] |
| Molecular Formula | C18H25N | PubChem[4] |
| Molecular Weight | 255.40 g/mol | PubChem[4] |
| Hazard Statements | No specific data available. Handle with care as a potent opioid. | TargetMol SDS[3] |
| Precautionary Statements | No specific data available. Follow standard protocols for hazardous chemicals. | TargetMol SDS[3] |
| First Aid Measures | If Inhaled: Move to fresh air. Consult a doctor if feeling unwell. In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor. If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | TargetMol SDS[3] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. In case of potential for significant exposure, fire/flame resistant and impervious clothing is recommended.[3]
-
Respiratory Protection: If working with powders or in a situation where dust or aerosols may be generated, a full-face respirator should be used.[3]
III. Operational Plan for Handling this compound
A. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
B. Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Weighing and Aliquoting:
-
In Solution:
-
When working with solutions, avoid splashes and aerosol generation.
-
Use a calibrated pipette for accurate and safe liquid transfer.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
IV. Emergency Procedures
-
Spills:
-
Accidental Exposure:
-
Follow the first aid measures outlined in the Safety Data Summary table.
-
Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
V. Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Segregation:
-
Segregate this compound waste from other laboratory waste.
-
Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.[3]
-
-
Disposal Method:
-
Do not dispose of this compound down the drain.[3]
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
For unused or expired medicine in a non-laboratory setting, it is recommended to use a drug take-back program if available.[5] If not, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then into the household trash.[5][6] However, for a research compound, professional hazardous waste disposal is the appropriate route.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
